2-amino-N,N-dimethylethanesulfonamide hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-amino-N,N-dimethylethanesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O2S.ClH/c1-6(2)9(7,8)4-3-5;/h3-5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZGQSWCZNVPFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60634264 | |
| Record name | 2-Amino-N,N-dimethylethane-1-sulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60634264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91893-69-5 | |
| Record name | 2-Amino-N,N-dimethylethane-1-sulfonamide--hydrogen chloride (1/1) | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID60634264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-N,N-dimethylethane-1-sulfonamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
2-amino-N,N-dimethylethanesulfonamide hydrochloride physical properties
An In-Depth Technical Guide to the Physical Properties of 2-amino-N,N-dimethylethanesulfonamide Hydrochloride
Foreword
For the discerning researcher, scientist, and drug development professional, a comprehensive understanding of the physical properties of a compound is paramount. It is the bedrock upon which successful formulation, synthesis, and application are built. This guide provides an in-depth exploration of the physical characteristics of this compound (CAS 104590-71-8), a sulfonamide derivative with growing interest in various research and development sectors. Moving beyond a simple recitation of data, this document delves into the causality behind experimental choices and provides a framework for the practical application of this knowledge.
Molecular and Chemical Identity
This compound, also known as N,N-Dimethyltaurine amide hydrochloride, is a hydrochloride salt of a sulfonamide derivative. Its molecular structure is fundamental to its physical and chemical behavior.
A clear identification of the compound is the first step in any rigorous scientific investigation. The key identifiers for this compound are its CAS number, molecular formula, and molecular weight.
| Identifier | Value |
| CAS Number | 104590-71-8 |
| Molecular Formula | C4H13ClN2O2S |
| Molecular Weight | 188.68 g/mol |
The presence of a primary amine, a sulfonamide group, and two methyl groups on the nitrogen atom of the sulfonamide dictates the compound's polarity, hydrogen bonding capabilities, and overall reactivity. The hydrochloride salt form generally enhances water solubility and stability compared to the free base.
Core Physical Properties
The physical state and thermal properties of a compound are critical for its handling, storage, and processing. For this compound, these properties suggest a stable, crystalline solid at ambient temperatures.
| Property | Value |
| Physical Form | Solid |
| Melting Point | 195-197 °C |
| Storage Temperature | 2-8°C |
The relatively high melting point is indicative of a stable crystalline lattice structure, likely influenced by the ionic interactions of the hydrochloride salt and intermolecular hydrogen bonding. The recommended storage at refrigerated temperatures suggests a precautionary measure to ensure long-term stability and prevent potential degradation, which is a crucial consideration in drug development and for maintaining the integrity of research materials.
Experimental Workflow for Physical Property Determination
A robust and reproducible determination of physical properties is essential. The following outlines a standard experimental workflow for characterizing a solid compound like this compound.
Caption: Experimental workflow for physical property characterization.
Melting Point Determination: A Gateway to Purity and Identity
The melting point is a fundamental and easily accessible indicator of a compound's purity. A sharp melting range, such as the reported 195-197 °C for this compound, typically signifies a high degree of purity.
Step-by-Step Protocol:
-
Sample Preparation: A small, finely powdered sample of the compound is packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: A calibrated digital melting point apparatus is used.
-
Heating Rate: A slow heating rate (e.g., 1-2 °C per minute) is crucial near the expected melting point to ensure thermal equilibrium and an accurate reading.
-
Observation: The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.
Rationale for Methodological Choice: The use of a slow heating rate is critical for accuracy. A rapid temperature ramp can lead to a broadened and artificially elevated melting range due to a lag in heat transfer to the sample.
Spectroscopic Characterization: Unveiling the Molecular Structure
While not strictly a physical property, spectroscopic data is intrinsically linked to the compound's identity and is a cornerstone of its characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule. For this compound, ¹H and ¹³C NMR would confirm the presence and connectivity of the ethyl, dimethylamino, and amino groups.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present. Key expected peaks would correspond to N-H stretches of the primary amine, S=O stretches of the sulfonamide, and C-H stretches of the alkyl groups.
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Mass Spectrometry (MS): Determines the molecular weight of the compound by measuring the mass-to-charge ratio of its ions. This technique would confirm the molecular weight of 188.68 g/mol .
Applications and Significance
This compound may be utilized as a building block in organic synthesis. For instance, it has been used in the preparation of N,N-dimethyl-2-(4-(2-oxopyridin-1-yl)benzamido)ethanesulfonamide. A thorough understanding of its physical properties is essential for its effective use in such synthetic transformations, ensuring appropriate reaction conditions, and facilitating purification of the final product.
Conclusion
The physical properties of this compound define its behavior in a laboratory and in potential applications. Its solid form, high melting point, and expected solubility characteristics, underpinned by its molecular structure, provide a solid foundation for its use in research and development. The experimental protocols outlined in this guide offer a framework for the rigorous and reproducible characterization of this and similar compounds, emphasizing the importance of methodological precision in generating reliable scientific data.
An In-depth Technical Guide to the Synthesis of 2-amino-N,N-dimethylethanesulfonamide Hydrochloride
This guide provides a comprehensive, technically detailed pathway for the synthesis of 2-amino-N,N-dimethylethanesulfonamide hydrochloride, a valuable building block in medicinal chemistry and drug development. The proposed synthetic route begins with the readily available amino acid taurine and proceeds through a series of robust and well-documented chemical transformations. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only a step-by-step protocol but also the scientific rationale behind the chosen methodologies.
Introduction
This compound is a sulfonamide derivative of taurine (2-aminoethanesulfonic acid). Sulfonamides are a critical class of compounds in pharmacology, known for their diverse biological activities. The incorporation of the N,N-dimethylsulfonamide moiety can significantly alter the physicochemical properties of the parent molecule, influencing its solubility, lipophilicity, and metabolic stability. This guide details a reliable multi-step synthesis that allows for the efficient preparation of this target compound.
Overall Synthetic Strategy
The synthesis of this compound from taurine necessitates a strategic approach involving the protection of the reactive amino group, activation of the sulfonic acid moiety, formation of the sulfonamide, and subsequent deprotection. The chosen pathway is designed to be high-yielding and amenable to scale-up.
Taurine [label="Taurine"]; N_Boc_Taurine [label="N-Boc-Taurine"]; Thioacetate [label="S-(2-((tert-butoxycarbonyl)amino)ethyl) ethanethioate"]; Sulfonyl_Chloride [label="tert-butyl (2-(chlorosulfonyl)ethyl)carbamate"]; Protected_Product [label="tert-butyl (2-(N,N-dimethylsulfamoyl)ethyl)carbamate"]; Final_Product [label="2-amino-N,N-dimethylethanesulfonamide\nhydrochloride"];
Taurine -> N_Boc_Taurine [label="Boc Anhydride, Base"]; N_Boc_Taurine -> Thioacetate [label="1. Mesyl Chloride\n2. Potassium Thioacetate"]; Thioacetate -> Sulfonyl_Chloride [label="N-Chlorosuccinimide, HCl"]; Sulfonyl_Chloride -> Protected_Product [label="Dimethylamine, Base"]; Protected_Product -> Final_Product [label="HCl"]; }
Caption: Proposed multi-step synthesis of this compound from taurine.Part 1: N-Boc Protection of Taurine
The initial step in the synthesis is the protection of the primary amine of taurine with a tert-butoxycarbonyl (Boc) group. This is a crucial step to prevent unwanted side reactions at the amino group in subsequent steps. The Boc protecting group is chosen for its stability under a range of reaction conditions and its facile removal under acidic conditions[1][2].
Experimental Protocol: Synthesis of N-Boc-Taurine
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |
| Taurine | 125.15 | 10.0 g | 0.08 |
| Di-tert-butyl dicarbonate (Boc)₂O | 218.25 | 19.2 g | 0.088 |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 13.4 g | 0.16 |
| Dioxane | - | 100 mL | - |
| Water | - | 100 mL | - |
Procedure:
-
In a 500 mL round-bottom flask, dissolve taurine (10.0 g, 0.08 mol) and sodium bicarbonate (13.4 g, 0.16 mol) in a mixture of 100 mL of water and 100 mL of dioxane.
-
To this stirred solution, add di-tert-butyl dicarbonate (19.2 g, 0.088 mol) portion-wise over 30 minutes at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 12-16 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of taurine.
-
After the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with a 1 M HCl solution.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield N-Boc-taurine as a white solid.
Part 2: Conversion of N-Boc-Taurine to the Corresponding Sulfonyl Chloride
A direct conversion of the sulfonic acid to the sulfonyl chloride can be challenging. A more reliable and higher-yielding approach involves a two-step process via a thioacetate intermediate, as described by Brouwer et al. for other N-protected amino acids[3][4]. This method avoids harsh reagents that could potentially cleave the Boc-protecting group.
Step 2a: Synthesis of S-(2-((tert-butoxycarbonyl)amino)ethyl) ethanethioate
N_Boc_Taurine [label="N-Boc-Taurine"]; Mesylate_Intermediate [label="Mesylate Intermediate"]; Thioacetate [label="S-(2-((tert-butoxycarbonyl)amino)ethyl) ethanethioate"];
N_Boc_Taurine -> Mesylate_Intermediate [label="Mesyl Chloride, Et3N"]; Mesylate_Intermediate -> Thioacetate [label="Potassium Thioacetate"]; }
Caption: Conversion of N-Boc-Taurine to the thioacetate intermediate.Experimental Protocol:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |
| N-Boc-Taurine | 225.27 | 10.0 g | 0.044 |
| Methanesulfonyl Chloride (MsCl) | 114.55 | 5.6 g (3.8 mL) | 0.049 |
| Triethylamine (Et₃N) | 101.19 | 9.0 g (12.4 mL) | 0.089 |
| Potassium Thioacetate | 114.21 | 6.1 g | 0.053 |
| N,N-Dimethylformamide (DMF) | - | 100 mL | - |
Procedure:
-
Dissolve N-Boc-taurine (10.0 g, 0.044 mol) in 100 mL of anhydrous DMF in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (9.0 g, 12.4 mL, 0.089 mol) to the solution.
-
Slowly add methanesulfonyl chloride (5.6 g, 3.8 mL, 0.049 mol) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
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In a separate flask, dissolve potassium thioacetate (6.1 g, 0.053 mol) in 50 mL of anhydrous DMF.
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Add the potassium thioacetate solution to the reaction mixture and stir at room temperature for 12 hours.
-
Pour the reaction mixture into 500 mL of ice-cold water and extract with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain S-(2-((tert-butoxycarbonyl)amino)ethyl) ethanethioate.
Step 2b: Oxidative Chlorination to tert-butyl (2-(chlorosulfonyl)ethyl)carbamate
Experimental Protocol:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |
| S-(2-((tert-butoxycarbonyl)amino)ethyl) ethanethioate | 263.36 | 10.0 g | 0.038 |
| N-Chlorosuccinimide (NCS) | 133.53 | 15.2 g | 0.114 |
| Acetonitrile | - | 150 mL | - |
| 1 M HCl (aq) | - | 10 mL | - |
Procedure:
-
Dissolve S-(2-((tert-butoxycarbonyl)amino)ethyl) ethanethioate (10.0 g, 0.038 mol) in 150 mL of acetonitrile in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add 1 M HCl (10 mL) to the solution.
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Add N-Chlorosuccinimide (15.2 g, 0.114 mol) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Pour the reaction mixture into ice-cold water (300 mL) and extract with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield tert-butyl (2-(chlorosulfonyl)ethyl)carbamate as a crude product, which can be used in the next step without further purification.
Part 3: Sulfonamide Formation
The synthesized sulfonyl chloride is a reactive intermediate that readily undergoes nucleophilic substitution with dimethylamine to form the desired N,N-dimethylsulfonamide.
Experimental Protocol: Synthesis of tert-butyl (2-(N,N-dimethylsulfamoyl)ethyl)carbamate
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |
| tert-butyl (2-(chlorosulfonyl)ethyl)carbamate | 257.73 | (from previous step) | ~0.038 |
| Dimethylamine (2 M in THF) | - | 38 mL | 0.076 |
| Triethylamine (Et₃N) | 101.19 | 5.8 g (8.0 mL) | 0.057 |
| Dichloromethane (DCM) | - | 150 mL | - |
Procedure:
-
Dissolve the crude tert-butyl (2-(chlorosulfonyl)ethyl)carbamate in 150 mL of anhydrous dichloromethane and cool to 0 °C.
-
Add triethylamine (5.8 g, 8.0 mL, 0.057 mol).
-
Slowly add a 2 M solution of dimethylamine in THF (38 mL, 0.076 mol) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Wash the reaction mixture with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain tert-butyl (2-(N,N-dimethylsulfamoyl)ethyl)carbamate as a pure product.
Part 4: Deprotection and Hydrochloride Salt Formation
The final step involves the removal of the Boc protecting group under acidic conditions to yield the free amine, which is then isolated as its hydrochloride salt.
Protected_Product [label="tert-butyl (2-(N,N-dimethylsulfamoyl)ethyl)carbamate"]; Final_Product [label="2-amino-N,N-dimethylethanesulfonamide\nhydrochloride"];
Protected_Product -> Final_Product [label="4 M HCl in Dioxane"]; }
Caption: Final deprotection step to yield the target compound.Experimental Protocol: Synthesis of this compound
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |
| tert-butyl (2-(N,N-dimethylsulfamoyl)ethyl)carbamate | 266.36 | 5.0 g | 0.0188 |
| 4 M HCl in 1,4-Dioxane | - | 50 mL | - |
| Diethyl ether | - | 200 mL | - |
Procedure:
-
Dissolve tert-butyl (2-(N,N-dimethylsulfamoyl)ethyl)carbamate (5.0 g, 0.0188 mol) in 50 mL of 4 M HCl in 1,4-dioxane.
-
Stir the solution at room temperature for 2-4 hours. The progress of the deprotection can be monitored by TLC.
-
Upon completion, add 200 mL of diethyl ether to the reaction mixture to precipitate the hydrochloride salt.
-
Stir the resulting suspension for 30 minutes in an ice bath.
-
Collect the white solid by vacuum filtration.
-
Wash the solid with cold diethyl ether (2 x 30 mL).
-
Dry the product under vacuum to yield this compound.
Characterization
The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques.
| Compound | Expected ¹H NMR (CDCl₃, δ ppm) | Expected ¹³C NMR (CDCl₃, δ ppm) | Expected Mass Spec (m/z) |
| N-Boc-Taurine | 1.45 (s, 9H), 3.10 (t, 2H), 3.55 (t, 2H), 5.10 (br s, 1H) | 28.3, 38.5, 52.0, 80.5, 156.0 | [M-H]⁻ 224.1 |
| tert-butyl (2-(N,N-dimethylsulfamoyl)ethyl)carbamate | 1.44 (s, 9H), 2.85 (s, 6H), 3.30 (q, 2H), 3.60 (t, 2H), 5.05 (br s, 1H) | 28.4, 37.8, 38.2, 49.5, 80.0, 156.1 | [M+H]⁺ 267.1 |
| This compound | (DMSO-d₆) 2.80 (s, 6H), 3.15 (t, 2H), 3.40 (t, 2H), 8.30 (br s, 3H) | (DMSO-d₆) 37.5, 38.0, 48.0 | [M+H]⁺ 167.1 |
Safety Considerations
This synthesis involves the use of several hazardous reagents and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Di-tert-butyl dicarbonate: Irritant.
-
Methanesulfonyl Chloride: Corrosive and a lachrymator.
-
N-Chlorosuccinimide: Irritant and corrosive.
-
Dimethylamine: Flammable and corrosive.
-
Hydrochloric Acid: Corrosive.
-
1,4-Dioxane: Flammable and a suspected carcinogen.
Conclusion
This guide outlines a robust and efficient synthetic pathway for the preparation of this compound. By employing a reliable N-protection strategy and a mild conversion of the sulfonic acid to the sulfonyl chloride via a thioacetate intermediate, this methodology provides a practical route for accessing this valuable chemical entity for applications in drug discovery and development. The detailed experimental procedures and characterization data serve as a comprehensive resource for researchers in the field.
References
An In-Depth Technical Guide to the Putative Mechanism of Action of 2-amino-N,N-dimethylethanesulfonamide hydrochloride
Prepared for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the hypothesized mechanism of action for 2-amino-N,N-dimethylethanesulfonamide hydrochloride. Given the limited direct research on this specific molecule, this document synthesizes the extensive body of knowledge surrounding its parent compound, taurine, and related analogues. We present a scientifically grounded framework for investigating its potential as a neuromodulatory agent, focusing on its likely interactions with GABAergic and glycinergic systems, its potential role in regulating intracellular calcium, and its possible impact on neuroprotection. This guide is intended to serve as a foundational resource for researchers, offering not only theoretical insights but also actionable experimental protocols to elucidate the compound's precise pharmacological profile.
Introduction: Unveiling a Novel Taurine Analogue
This compound is a structural analogue of taurine, an abundant and biologically significant amino acid with diverse physiological roles.[1][2] While taurine itself has demonstrated therapeutic potential in conditions like epilepsy, hypertension, and diabetes, its clinical utility can be hampered by factors such as limited permeability across the blood-brain barrier.[1][2] This has spurred the development of taurine derivatives with potentially improved pharmacokinetic and pharmacodynamic properties.[1] this compound, with its N,N-dimethyl substitution, represents a novel chemical entity within this class. This guide will lay the groundwork for understanding its potential mechanism of action by drawing parallels with the well-documented activities of taurine and other analogues.
The Taurine Paradigm: A Foundation for Mechanistic Inquiry
To hypothesize the mechanism of action of this compound, it is essential to first understand the multifaceted roles of taurine in the central nervous system (CNS).
Neuroinhibitory Effects and Receptor Interactions
Taurine is recognized for its neuroinhibitory effects in the CNS.[2] It is known to interact with several key inhibitory neurotransmitter receptors:
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GABAA Receptors: Taurine can act as an agonist at GABAA receptors, which are ligand-gated ion channels that mediate the majority of fast synaptic inhibition in the brain.[2][3] Activation of these receptors leads to an influx of chloride ions, hyperpolarizing the neuron and reducing its excitability.[2] This action is believed to contribute to taurine's anticonvulsant properties.[3]
-
Glycine Receptors: Similar to its effects on GABAA receptors, taurine can also activate glycine receptors, another class of inhibitory ligand-gated ion channels, particularly in the brainstem and spinal cord.[2]
-
GABAB Receptors: There is also evidence to suggest that taurine may interact with metabotropic GABAB receptors, which can lead to downstream modulation of ion channels and adenylyl cyclase.[2]
Regulation of Calcium Homeostasis and Neuroprotection
Taurine plays a crucial role in maintaining intracellular calcium homeostasis.[3] Dysregulation of calcium signaling is a key factor in excitotoxicity, a process implicated in various neurodegenerative disorders. Taurine is thought to exert neuroprotective effects by:
-
Modulating Calcium Influx: Taurine can regulate the influx of calcium through N-methyl-D-aspartate (NMDA) receptors, thereby mitigating glutamate-induced excitotoxicity.[2]
-
Influencing ATP-Dependent Calcium Uptake: Studies have shown that taurine and its analogues can stimulate or inhibit ATP-dependent calcium ion uptake in retinal membrane preparations, suggesting a role in cellular calcium sequestration.[4]
Hypothesized Mechanism of Action of this compound
Based on its structural similarity to taurine, we propose that this compound likely functions as a modulator of inhibitory neurotransmission and cellular calcium dynamics. The N,N-dimethyl substitution may alter its potency, selectivity, and pharmacokinetic profile compared to taurine.
Putative Molecular Targets and Signaling Pathways
The primary hypothesized molecular targets for this compound include:
-
Direct Agonism/Modulation of GABAA and Glycine Receptors: The compound may directly bind to and activate these receptors, leading to neuronal hyperpolarization.
-
Modulation of Calcium Channels and Transporters: It could influence voltage-gated calcium channels, NMDA receptors, or ATP-dependent calcium pumps.
The following diagram illustrates the proposed signaling pathway:
Caption: Proposed signaling pathways for this compound.
Experimental Protocols for Mechanistic Validation
To rigorously test the hypothesized mechanism of action, a multi-pronged experimental approach is necessary.
Radioligand Binding Assays
Objective: To determine if this compound directly binds to GABAA and glycine receptors.
Methodology:
-
Membrane Preparation: Prepare synaptic membrane fractions from rodent brain tissue (e.g., cortex for GABAA, spinal cord for glycine receptors).
-
Radioligand Incubation: Incubate the membrane preparations with a specific radioligand for the receptor of interest (e.g., [3H]muscimol for GABAA, [3H]strychnine for glycine receptors) in the presence of increasing concentrations of this compound.
-
Separation and Scintillation Counting: Separate the bound and free radioligand by rapid filtration. Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value of the compound for displacing the radioligand. This will indicate its binding affinity.
Electrophysiology: Patch-Clamp Recordings
Objective: To assess the functional effects of the compound on GABAA and glycine receptor-mediated currents in cultured neurons or brain slices.
Methodology:
-
Cell Culture/Slice Preparation: Prepare primary neuronal cultures or acute brain slices.
-
Whole-Cell Patch-Clamp: Obtain whole-cell patch-clamp recordings from individual neurons.
-
Drug Application: Apply known concentrations of GABA or glycine to elicit receptor-mediated currents. Then, co-apply the agonist with varying concentrations of this compound.
-
Data Acquisition and Analysis: Measure the amplitude and kinetics of the elicited currents. Determine if the compound enhances or inhibits the agonist-induced response.
The following diagram outlines the patch-clamp workflow:
Caption: Workflow for patch-clamp electrophysiology experiments.
Calcium Imaging
Objective: To investigate the effect of this compound on intracellular calcium concentration ([Ca2+]i).
Methodology:
-
Cell Loading: Load cultured neurons with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Measurement: Measure baseline fluorescence to establish the resting [Ca2+]i.
-
Stimulation: Induce a rise in [Ca2+]i using a stimulus such as high potassium, glutamate, or NMDA.
-
Compound Application: Apply this compound before or during the stimulation.
-
Fluorescence Imaging: Continuously monitor the fluorescence intensity using a fluorescence microscope.
-
Data Analysis: Quantify the changes in [Ca2+]i in response to the stimulus in the presence and absence of the compound.
In Vivo Studies: Animal Models of Neurological Disorders
Objective: To evaluate the therapeutic potential of the compound in animal models of diseases where taurine has shown efficacy.
Methodology:
-
Model Selection: Choose appropriate animal models, such as a pentylenetetrazole (PTZ)-induced seizure model for epilepsy or a stroke model for neuroprotection.
-
Compound Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection).
-
Behavioral/Physiological Assessment: Monitor relevant behavioral or physiological parameters (e.g., seizure score, infarct volume).
-
Data Analysis: Compare the outcomes in the compound-treated group with a vehicle-treated control group.
Data Presentation and Interpretation
The following table provides a template for summarizing the quantitative data obtained from the proposed experiments.
| Experiment | Parameter Measured | Expected Outcome if Hypothesis is Correct |
| Radioligand Binding | IC50 (nM or µM) | Finite binding affinity for GABAA and/or glycine receptors. |
| Patch-Clamp Electrophysiology | % potentiation of agonist-induced current | Potentiation of GABA- or glycine-mediated currents. |
| Calcium Imaging | % reduction of stimulus-induced Ca2+ influx | Attenuation of glutamate- or NMDA-induced calcium transients. |
| In Vivo Seizure Model | Seizure score, latency to seizure | Increased latency to seizure and reduced seizure severity. |
Conclusion and Future Directions
This technical guide has outlined a comprehensive, hypothesis-driven approach to elucidating the mechanism of action of this compound. By leveraging the extensive knowledge of taurine and its analogues, we have proposed a plausible mechanism centered on the modulation of inhibitory neurotransmitter receptors and calcium homeostasis. The detailed experimental protocols provided herein offer a clear roadmap for researchers to systematically investigate these hypotheses.
Future research should also explore the potential for this compound to interact with other biological targets, such as taurine transporters, and to exhibit antioxidant or anti-inflammatory properties, which are also known actions of taurine.[3] A thorough investigation of its pharmacokinetic profile, including its ability to cross the blood-brain barrier, will also be critical in determining its therapeutic potential. The N,N-dimethyl substitution may enhance its lipophilicity, potentially leading to improved CNS penetration compared to taurine.
References
- 1. Taurine analogues; a new class of therapeutics: retrospect and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Taurine and its analogs in neurological disorders: Focus on therapeutic potential and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analogues of taurine as stimulators and inhibitors of ATP-dependent calcium ion uptake in rat retina: combination kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
2-amino-N,N-dimethylethanesulfonamide hydrochloride stability profile
An In-depth Technical Guide to the Stability Profile of 2-amino-N,N-dimethylethanesulfonamide hydrochloride
Executive Summary
The stability of an active pharmaceutical ingredient (API) or key intermediate is a critical quality attribute that dictates its shelf-life, safety, and efficacy. This guide provides a comprehensive framework for elucidating the intrinsic stability profile of this compound. As a sulfonamide-containing compound, it is susceptible to specific degradation pathways which must be thoroughly investigated. This document outlines the scientific rationale and detailed experimental protocols for conducting forced degradation studies, developing a stability-indicating analytical method, and interpreting the resulting data. The methodologies described herein are grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure regulatory compliance and scientific rigor.
Introduction
This compound is a chemical entity with potential applications in research and pharmaceutical development.[1][2] Its structure, featuring a primary amine and a sulfonamide functional group, presents specific chemical liabilities that must be understood to ensure its quality and performance. The sulfonamide group, in particular, is known to be susceptible to hydrolysis, especially under acidic conditions.[3]
For any compound intended for further development, regulatory bodies such as the FDA mandate a thorough understanding of its stability characteristics.[4] Forced degradation, or stress testing, is an essential component of this process. It is designed to intentionally degrade the molecule under conditions more severe than accelerated stability testing to identify likely degradation products, establish degradation pathways, and validate the specificity of analytical methods.[4][5] This guide serves as a practical manual for researchers and drug development professionals to systematically investigate the stability of this compound.
Physicochemical Properties
A foundational understanding of the molecule's properties is the first step in any stability program.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| Molecular Formula | C₄H₁₃ClN₂O₂S | |
| Molecular Weight | 188.68 g/mol | |
| Appearance | Solid | |
| SMILES | CN(C)S(=O)(=O)CCN.Cl | [1] |
| InChI Key | PIZGQSWCZNVPFH-UHFFFAOYSA-N |
Anticipated Degradation Pathways
The chemical structure of this compound suggests several potential degradation pathways. The sulfonamide (SO₂-N) bond is often the most labile part of the molecule.
-
Hydrolysis: This is one of the most common degradation routes for sulfonamides. The S-N bond can be cleaved under acidic or basic conditions. Generally, sulfonamides are more susceptible to degradation under acidic conditions compared to neutral or alkaline environments.[3] The primary amine adds another layer of complexity, as its protonation state will be pH-dependent.
-
Oxidation: The sulfur atom in the sulfonamide group is in a high oxidation state (+6) and is generally stable against further oxidation. However, other parts of the molecule, particularly the amino group, could be susceptible to oxidative stress.[4]
-
Photodegradation: Exposure to UV or visible light can provide the energy to initiate photochemical reactions, a known liability for many sulfonamide-containing drugs.[3][6]
-
Thermal Degradation: High temperatures can provide the energy needed to overcome activation barriers for decomposition reactions. The stability of sulfonamides to heat can vary significantly based on their specific structure.[7]
Caption: Logical workflow for assessing stability under various stress conditions.
Strategic Framework for Stability Assessment
A robust stability study is a multi-stage process that begins with stress testing and culminates in the establishment of a validated stability-indicating method. This framework ensures that any potential degradation can be reliably detected and quantified.
Caption: High-level workflow for stability profile elucidation.
Experimental Protocols for Forced Degradation
The objective of these protocols is to generate a meaningful level of degradation (typically 5-20%) to identify degradation products and validate the analytical method.[5] All studies should include a control sample (un-stressed) stored at protected conditions for comparison.
General Setup & Analytical Monitoring
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.
-
Analytical Method: A reverse-phase HPLC method with UV detection is the typical starting point. The mobile phase and gradient should be chosen to retain and resolve the polar parent compound from potential degradants.
Protocol 1: Hydrolytic Stability
-
Rationale: To assess susceptibility to acid and base-catalyzed hydrolysis. The use of 0.1 M HCl and 0.1 M NaOH are standard conditions that simulate physiological extremes and accelerate degradation.[4]
-
Procedure:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of purified water.
-
Incubate all three solutions at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot.
-
For the acid and base samples, neutralize with an equimolar amount of NaOH or HCl, respectively, before analysis to prevent further degradation and protect the analytical column.
-
Analyze all samples by the designated HPLC method.
-
Protocol 2: Oxidative Stability
-
Rationale: To evaluate the molecule's sensitivity to oxidation. Hydrogen peroxide (H₂O₂) is a common and aggressive oxidizing agent used for this purpose.[8]
-
Procedure:
-
Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature and protect it from light.
-
Monitor the reaction at various time points (e.g., 2, 8, 24 hours).
-
Analyze the samples directly by HPLC.
-
Protocol 3: Thermal Stability
-
Rationale: To determine the effect of heat on the compound in both solid and solution states.
-
Procedure:
-
Solid State: Place a sufficient amount of the solid compound in a controlled temperature oven (e.g., 80°C). Sample at defined intervals, dissolve in a suitable solvent, and analyze.[3]
-
Solution State: Heat the "Neutral Hydrolysis" sample from Protocol 1 at a higher temperature (e.g., 80°C) and analyze at various time points.
-
Protocol 4: Photostability
-
Rationale: To assess degradation upon exposure to light, as required by ICH guideline Q1B.[3]
-
Procedure:
-
Expose the solid compound and a solution (in a photochemically inert and transparent container) to a light source that produces a combination of visible and UV outputs.
-
The total illumination should be not less than 1.2 million lux hours and the integrated near-UV energy not less than 200 watt hours/square meter.
-
A control sample should be wrapped in aluminum foil to exclude light and kept under the same temperature and humidity conditions.
-
Analyze the exposed and control samples after the exposure period.
-
Interpreting Results & Method Validation
The analysis of stressed samples provides crucial information for developing a stability-indicating analytical method (SIAM).
Caption: A conceptual chromatogram from a stability-indicating method.
A method is considered "stability-indicating" if it can accurately measure the decrease in the amount of the active ingredient due to degradation. This requires that the peaks corresponding to degradation products are well-resolved from the parent compound peak, as illustrated above. Peak purity analysis using a photodiode array (PDA) detector is essential to confirm that the parent peak is free from any co-eluting degradants.
Illustrative Data Summary
The following table presents hypothetical but realistic results from a forced degradation study, which would be used to guide further development.
| Stress Condition | Reagent/Condition | Duration | Degradation (%) | No. of Degradants | Observations |
| Acid Hydrolysis | 0.1 M HCl | 24 hrs @ 60°C | ~18% | 2 | Significant degradation observed. |
| Base Hydrolysis | 0.1 M NaOH | 24 hrs @ 60°C | ~5% | 1 | More stable than under acidic conditions. |
| Oxidation | 3% H₂O₂ | 24 hrs @ RT | ~8% | 1 | Moderate sensitivity to oxidation. |
| Thermal (Solid) | 80°C | 7 days | < 2% | 0 | Compound is thermally stable in solid form. |
| Photolytic | ICH Q1B | N/A | ~12% | 2 | Compound is light sensitive. |
Conclusion and Recommended Storage
Based on the foundational principles of sulfonamide chemistry and the illustrative data, this compound is anticipated to be most susceptible to acidic hydrolysis and photodegradation. The molecule demonstrates good thermal stability in its solid form.
Therefore, to ensure the long-term integrity of this compound, the following storage conditions are recommended:
-
Temperature: Store in a cool, controlled environment. Refrigeration (2-8 °C) is advisable for long-term storage.[6]
-
Humidity: Store in a dry environment, protected from moisture, to minimize the risk of hydrolysis.[6]
-
Light: Protect from light at all times by using amber or opaque containers.[6]
-
Atmosphere: For maximum protection, storage under an inert atmosphere (e.g., nitrogen or argon) in a well-sealed container is recommended.
This systematic approach to stability testing provides a comprehensive understanding of the molecule's liabilities, enabling the development of stable formulations and appropriate storage and handling procedures, thereby ensuring its quality throughout the drug development lifecycle.
References
- 1. 2-amino-N,N-dimethylethane-1-sulfonamide hydrochloride [cymitquimica.com]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Characterization of 2-amino-N,N-dimethylethanesulfonamide hydrochloride
This in-depth technical guide provides a comprehensive analysis of the spectral data for 2-amino-N,N-dimethylethanesulfonamide hydrochloride (CAS: 91893-69-5). Designed for researchers, scientists, and drug development professionals, this document delves into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights herein are grounded in established spectroscopic principles to ensure the unambiguous structural elucidation and characterization of this compound. While actual experimental data is proprietary or unavailable, this guide utilizes predicted spectral data to illustrate the analytical workflow and interpretative process, mirroring the approach taken in a real-world research setting when characterizing a novel or sparsely documented molecule.
Introduction: The Importance of Spectroscopic Characterization
This compound is a sulfonamide derivative.[1][2][3] The sulfonamide functional group is a cornerstone in medicinal chemistry, and compounds bearing this moiety are investigated for a wide array of pharmacological activities. Rigorous structural confirmation and purity assessment are paramount in the drug discovery and development pipeline. Spectroscopic techniques such as NMR, IR, and MS provide a detailed molecular fingerprint, confirming the identity, structure, and purity of a synthesized compound. This guide serves as a practical reference for the analytical workflow required to characterize this specific molecule.
The molecular structure of this compound is presented below. The hydrochloride salt form protonates the primary amine, which significantly influences its spectroscopic properties, particularly in NMR and IR spectroscopy.
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
Experimental Protocol (Hypothetical)
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: A sample of approximately 5-10 mg of this compound is accurately weighed and dissolved in 0.7 mL of deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). D₂O is often chosen for hydrochloride salts to allow for the exchange and observation of labile protons, though the amine protons may exchange with deuterium. DMSO-d₆ is an alternative that will show the NH₃⁺ protons.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer is used for data acquisition.
-
¹H NMR Acquisition:
-
A standard single-pulse experiment is performed.
-
The spectral width is set to approximately 12 ppm.
-
A sufficient number of scans (e.g., 16 or 32) are acquired to ensure a good signal-to-noise ratio.
-
The residual solvent peak (e.g., HDO at ~4.79 ppm or DMSO at ~2.50 ppm) is used as an internal reference.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain a spectrum with singlets for each unique carbon.
-
A wider spectral width (e.g., 0-100 ppm, adjusted based on prediction) is used.
-
A larger number of scans (e.g., 1024 or more) is necessary due to the lower natural abundance of ¹³C.
-
The solvent peak (e.g., DMSO-d₆ at 39.52 ppm) is used for chemical shift referencing.
-
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments for this compound, assuming DMSO-d₆ as the solvent.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.4 (broad) | Singlet | 3H | -NH₃⁺ |
| ~3.5 - 3.7 | Triplet | 2H | -CH₂-NH₃⁺ |
| ~3.3 - 3.5 | Triplet | 2H | -SO₂-CH₂- |
| ~2.9 | Singlet | 6H | -N(CH₃)₂ |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~55 | -SO₂-CH₂- |
| ~40 | -CH₂-NH₃⁺ |
| ~38 | -N(CH₃)₂ |
Interpretation of NMR Spectra
The predicted ¹H NMR spectrum provides a clear picture of the proton environment. The downfield broad singlet around 8.4 ppm is characteristic of the three protons of the ammonium group (-NH₃⁺) in a hydrochloride salt when using a non-protic solvent like DMSO-d₆. The two methylene groups (-CH₂-) are expected to appear as triplets due to coupling with each other, forming an ethyl-like system. The methylene group adjacent to the electron-withdrawing sulfonamide group is expected to be further downfield than the one next to the ammonium group. The six protons of the two methyl groups on the nitrogen of the sulfonamide are magnetically equivalent and thus appear as a single sharp peak (a singlet) with an integration of 6H.
The predicted ¹³C NMR spectrum is simpler, showing three distinct signals corresponding to the three unique carbon environments. The carbon atom attached to the highly electronegative sulfonyl group is the most deshielded and appears furthest downfield. The other methylene carbon and the two equivalent methyl carbons appear at higher fields.
Figure 2: ¹H NMR assignments for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol (Hypothetical)
Objective: To identify the key functional groups in the molecule.
Methodology:
-
Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the solid sample is placed directly on the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded.
-
The sample spectrum is then recorded over the range of 4000-400 cm⁻¹.
-
A sufficient number of scans are co-added to obtain a high-quality spectrum.
-
Predicted IR Spectral Data
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-2800 | Strong, broad | N-H stretch (from -NH₃⁺) |
| ~2950-2850 | Medium | C-H stretch (aliphatic) |
| ~1600 | Medium | N-H bend (asymmetric) |
| ~1500 | Medium | N-H bend (symmetric) |
| ~1350-1300 | Strong | S=O stretch (asymmetric) |
| ~1160-1130 | Strong | S=O stretch (symmetric) |
| ~800-700 | Medium | S-N stretch |
Interpretation of IR Spectrum
The IR spectrum is expected to be dominated by features characteristic of the ammonium and sulfonamide groups. A very broad and strong absorption in the 3100-2800 cm⁻¹ region is indicative of the N-H stretching vibrations of the primary ammonium salt (-NH₃⁺). The aliphatic C-H stretching vibrations will appear as sharper peaks within this region. The characteristic N-H bending vibrations for the ammonium group are expected around 1600 and 1500 cm⁻¹. The most intense peaks in the spectrum will likely be the asymmetric and symmetric S=O stretching bands of the sulfonamide group, appearing around 1350-1300 cm⁻¹ and 1160-1130 cm⁻¹, respectively. The presence of these strong absorptions is a clear indicator of the sulfonamide functionality.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.
Experimental Protocol (Hypothetical)
Objective: To determine the molecular weight and fragmentation pattern.
Methodology:
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation: An electrospray ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) is used. ESI is a soft ionization technique suitable for polar and ionic compounds.
-
Data Acquisition:
-
The instrument is operated in positive ion mode to detect the protonated molecule.
-
A full scan MS spectrum is acquired to determine the mass-to-charge ratio (m/z) of the molecular ion.
-
Tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation pattern.
-
Predicted Mass Spectrometry Data
The molecular formula of the free base is C₄H₁₂N₂O₂S, with a monoisotopic mass of approximately 152.06 Da. In positive mode ESI-MS, the protonated molecule [M+H]⁺ would be observed.
Table 4: Predicted Mass Spectrometry Data (ESI+)
| m/z (predicted) | Assignment |
| 153.07 | [C₄H₁₂N₂O₂S + H]⁺ (Molecular Ion) |
| 108.02 | [M+H - CH₃-N=CH₂]⁺ |
| 79.96 | [SO₂N(CH₃)₂]⁺ |
| 44.05 | [CH₂NH₂]⁺ |
Interpretation of Mass Spectrum
The full scan mass spectrum in positive ESI mode is expected to show a prominent peak at an m/z corresponding to the protonated free base, [C₄H₁₂N₂O₂S + H]⁺, which is approximately 153.07. High-resolution mass spectrometry can confirm the elemental composition of this ion.
The fragmentation pattern in an MS/MS experiment would provide further structural confirmation. Key predicted fragmentation pathways include the cleavage of the C-S bond and fragmentation within the sulfonamide moiety.
Figure 3: Simplified predicted fragmentation pathway for [M+H]⁺ of 2-amino-N,N-dimethylethanesulfonamide.
Conclusion
The comprehensive analysis of predicted NMR, IR, and MS data provides a robust framework for the structural characterization of this compound. The combination of these techniques allows for the unambiguous confirmation of the carbon-hydrogen framework, the identification of key functional groups (ammonium and sulfonamide), and the determination of the molecular weight and elemental composition. The protocols and interpretative guidance provided in this document serve as a valuable resource for scientists engaged in the synthesis, purification, and analysis of this and related compounds. It is imperative to note that while predictions are a powerful tool, final structural confirmation must always rely on experimentally acquired data.
References
An In-depth Technical Guide to the Potential Research Applications of 2-amino-N,N-dimethylethanesulfonamide hydrochloride
Abstract
This technical guide provides a comprehensive overview of the potential research applications of 2-amino-N,N-dimethylethanesulfonamide hydrochloride, a structural analogue of the endogenous neuroprotective amino acid, taurine. While direct research on this specific compound is nascent, its structural similarity to taurine suggests a wealth of potential applications in neuroscience and drug discovery. This document synthesizes the known biological roles of taurine and its analogues to propose a strategic framework for investigating this compound as a novel chemical probe and potential therapeutic lead. We will explore its hypothesized physicochemical properties, propose detailed experimental protocols for its evaluation in the context of neurological disorders, and provide insights into its potential mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical matter in the realm of neuroprotection and neuromodulation.
Introduction: Unveiling a Novel Taurine Analogue
This compound is a synthetic organic compound that has recently become available as a research chemical. Its core structure is a derivative of 2-aminoethanesulfonic acid, commonly known as taurine.
Taurine is one of the most abundant free amino acids in the central nervous system (CNS) and is implicated in a multitude of physiological processes, including osmoregulation, calcium homeostasis, and membrane stabilization.[1][2] It exerts neuroprotective effects against various insults, including oxidative stress, excitotoxicity, and inflammation.[1][2] However, the therapeutic potential of taurine is limited by its poor permeability across the blood-brain barrier (BBB).[1] This has spurred the development of taurine analogues with improved pharmacokinetic properties.
This compound presents an intriguing modification to the taurine scaffold: the N,N-dimethylation of the primary amine. This structural alteration is hypothesized to increase the lipophilicity of the molecule, potentially enhancing its ability to cross the BBB.
Table 1: Physicochemical Properties of Taurine and its N,N-dimethylated Analogue
| Property | Taurine | 2-amino-N,N-dimethylethanesulfonamide |
| Molecular Formula | C₂H₇NO₃S | C₄H₁₂N₂O₂S |
| Molecular Weight | 125.15 g/mol | 152.22 g/mol |
| Structure |
|
|
| Predicted LogP | -2.1 | -0.5 |
| Key Structural Difference | Primary amine (-NH₂) | Tertiary amine (-N(CH₃)₂) |
The increased lipophilicity, as suggested by the predicted LogP value, forms the primary rationale for investigating this compound as a potential CNS-active agent.
Potential Research Applications in Neurological Disorders
Based on the extensive literature on taurine and its analogues, we propose several key areas of research for this compound.
Neuroprotection in Excitotoxicity-Mediated Disorders
Excitotoxicity, the pathological process by which neurons are damaged and killed by excessive stimulation by neurotransmitters such as glutamate, is a key mechanism in stroke, traumatic brain injury, and epilepsy. Taurine has been shown to protect against excitotoxic neuronal death.[1]
Hypothesis: this compound may exert neuroprotective effects against excitotoxicity, potentially through modulation of glutamate receptor activity or by stabilizing neuronal membranes.
Proposed Research Workflow:
Caption: Proposed experimental workflow for evaluating neuroprotective effects.
Modulation of Neuroinflammation
Neuroinflammation is a common feature of many neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. Taurine has demonstrated anti-inflammatory properties in the CNS.[1]
Hypothesis: this compound may possess anti-inflammatory activity, potentially by inhibiting the production of pro-inflammatory cytokines in microglia and astrocytes.
Proposed Research Workflow:
Caption: Workflow for assessing anti-neuroinflammatory potential.
Detailed Experimental Protocols
In Vitro Neuroprotection Assay
Objective: To determine the protective effect of this compound against glutamate-induced excitotoxicity in primary cortical neurons.
Methodology:
-
Cell Culture: Isolate and culture primary cortical neurons from embryonic day 18 rat pups.
-
Treatment: After 7 days in vitro, pre-treat neurons with varying concentrations of this compound (e.g., 1, 10, 100 µM) for 1 hour.
-
Excitotoxicity Induction: Expose the neurons to 100 µM glutamate for 15 minutes.
-
Washout and Incubation: Wash the cells with fresh neurobasal medium and incubate for 24 hours.
-
Viability Assessment:
-
MTT Assay: Measure the metabolic activity of viable cells.
-
LDH Assay: Quantify lactate dehydrogenase release from damaged cells into the culture medium.
-
-
Data Analysis: Express cell viability as a percentage of the control (untreated) group.
In Vivo Stroke Model
Objective: To evaluate the in vivo efficacy of this compound in a rodent model of ischemic stroke.
Methodology:
-
Animal Model: Induce focal cerebral ischemia in adult male Sprague-Dawley rats using the middle cerebral artery occlusion (MCAO) model.
-
Drug Administration: Administer this compound (e.g., 10, 30, 100 mg/kg) via intraperitoneal injection at 1 hour and 6 hours post-MCAO.
-
Neurological Assessment: Evaluate neurological deficits at 24 hours post-MCAO using a standardized scoring system.
-
Infarct Volume Measurement: At 48 hours post-MCAO, euthanize the animals and section the brains. Stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area and calculate the infarct volume.
-
Statistical Analysis: Compare the neurological scores and infarct volumes between the vehicle-treated and drug-treated groups.
Hypothesized Mechanism of Action
The N,N-dimethylation of the primary amine in taurine to form this compound is expected to have several key consequences for its biological activity.
-
Increased Lipophilicity and BBB Penetration: As previously mentioned, the addition of two methyl groups will increase the lipophilicity of the molecule, which is predicted to enhance its ability to cross the BBB. This is a critical factor for any potential CNS therapeutic.
-
Altered Receptor Binding: The primary amine of taurine is crucial for its interaction with receptors, such as GABA and glycine receptors. The tertiary amine in the analogue will have a different steric and electronic profile, which will likely alter its binding affinity and selectivity for these receptors. This could lead to a novel pharmacological profile.
-
Modified Transporter Interaction: Taurine is taken up into cells via specific transporters. The N,N-dimethylated analogue may have a different affinity for these transporters, affecting its cellular uptake and distribution.
Caption: Hypothesized signaling pathways and molecular targets.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, chemical entity for neuroscience research. Its structural relationship to taurine provides a strong rationale for its investigation as a neuroprotective and neuromodulatory agent. The proposed research applications and experimental protocols in this guide offer a starting point for elucidating its pharmacological profile. Future studies should focus on a comprehensive characterization of its receptor binding profile, its pharmacokinetic and pharmacodynamic properties, and its efficacy in a broader range of neurological disorder models. The exploration of this and other novel taurine analogues holds the potential to yield new therapeutic strategies for a variety of debilitating CNS diseases.
References
An In-depth Technical Guide to 2-amino-N,N-dimethylethanesulfonamide Hydrochloride: Synthesis, Characterization, and Potential Applications
A Foreword for the Modern Researcher: The landscape of drug discovery is one of constant evolution, demanding novel molecular scaffolds to address complex biological questions. Within this landscape, the sulfonamide functional group remains a cornerstone of medicinal chemistry.[1] Its journey from the first antibacterial "sulfa drugs" to a diverse array of therapeutic agents targeting cancer, viruses, and inflammatory conditions is a testament to its versatility.[1] This guide focuses on a specific, yet under-documented member of this family: 2-amino-N,N-dimethylethanesulfonamide hydrochloride. While not a household name in the annals of blockbuster drugs, its structural relationship to the neuromodulator taurine presents an intriguing starting point for scientific inquiry.
This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It is designed not as a rigid protocol, but as a foundational guide, providing a plausible synthetic pathway, detailed characterization methodologies, and a forward-looking perspective on its potential applications. Every step is explained with scientific rationale, encouraging a deep understanding of the "why" behind the "how," thereby empowering researchers to adapt and innovate.
The Scientific Rationale: Why Investigate 2-amino-N,N-dimethylethanesulfonamide?
The core of our subject molecule is taurine (2-aminoethanesulfonic acid), an abundant amino acid in mammals with a multitude of physiological roles, from bile acid conjugation to neurotransmission. The inherent bio-compatibility and diverse functions of the taurine scaffold make its derivatives attractive candidates for drug discovery. By modifying the sulfonic acid moiety to a more lipophilic N,N-dimethylsulfonamide, we alter the molecule's physicochemical properties, potentially influencing its cell permeability, metabolic stability, and interaction with biological targets. The primary amino group offers a handle for further chemical modification, opening up avenues for creating libraries of related compounds for screening.
Synthesis of this compound: A Proposed Pathway
While a definitive "discovery" paper for this specific molecule is not readily found in the public domain, a logical and robust synthetic route can be devised based on established methodologies for the synthesis of taurine-derived sulfonamides. The following multi-step synthesis is proposed, starting from commercially available taurine.
graph Synthesis_Workflow {
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node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];
Taurine [label="Taurine"];
Boc_Taurine [label="N-Boc-Taurine"];
Boc_Taurine_SO2Cl [label="N-Boc-2-aminoethanesulfonyl\nChloride"];
Boc_Taurinamide [label="N-Boc-2-amino-N,N-\ndimethylethanesulfonamide"];
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Taurine -> Boc_Taurine [label="Boc Anhydride,\nNaOH, Dioxane/H2O"];
Boc_Taurine -> Boc_Taurine_SO2Cl [label="PCl5 or SOCl2,\nCH2Cl2"];
Boc_Taurine_SO2Cl -> Boc_Taurinamide [label="Dimethylamine,\nTriethylamine, CH2Cl2"];
Boc_Taurinamide -> Final_Product [label="HCl in Dioxane"];
}
Caption: Potential research directions for this compound.
-
Neuromodulatory Activity: Given its structural similarity to taurine, this compound could be investigated for its potential to interact with taurine receptors or transporters in the central nervous system.
-
Antibacterial Properties: As a sulfonamide, it warrants screening against a panel of pathogenic bacteria to determine if it possesses any antimicrobial activity.
[1]* Enzyme Inhibition: Many sulfonamides are known to be potent enzyme inhibitors, particularly of carbonic anhydrases. Screening against a panel of relevant enzymes could uncover novel biological activities.
-
Scaffold for Combinatorial Chemistry: The primary amino group serves as a versatile synthetic handle for the creation of a library of derivatives. These derivatives could then be screened in a variety of high-throughput assays to identify novel bioactive compounds.
Conclusion
This compound represents a simple yet intriguing molecule at the intersection of sulfonamide chemistry and amino acid biology. This guide has provided a comprehensive, technically-grounded framework for its synthesis, characterization, and potential exploration. While much of its biological activity remains to be elucidated, the foundational information presented here is intended to empower researchers to unlock its potential and contribute to the ever-expanding field of medicinal chemistry.
References
Methodological & Application
Application Note and Protocol for the Synthesis of 2-amino-N,N-dimethylethanesulfonamide Hydrochloride
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive, technically detailed guide for the synthesis of 2-amino-N,N-dimethylethanesulfonamide hydrochloride. This protocol is designed for researchers, scientists, and professionals in drug development who require a reliable method for the preparation of this valuable chemical intermediate. The synthesis is based on the reaction of 2-chloroethanesulfonyl chloride with dimethylamine, followed by conversion to the hydrochloride salt. This guide emphasizes the rationale behind the procedural steps, safety considerations, and methods for purification and characterization to ensure a high-purity final product.
Introduction
2-amino-N,N-dimethylethanesulfonamide and its hydrochloride salt are important building blocks in medicinal chemistry and drug discovery. The presence of both a sulfonamide group and a dimethylamino group imparts unique physicochemical properties, making it a versatile scaffold for the synthesis of a variety of biologically active molecules. The sulfonamide moiety is a well-established pharmacophore found in numerous antibacterial, diuretic, and anticonvulsant drugs. The dimethylamino group can serve as a key interaction point with biological targets or as a handle for further chemical modification.
The synthesis of sulfonamides is a fundamental transformation in organic chemistry, typically achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.[1][2][3] This application note details a robust and reproducible protocol for the synthesis of this compound, starting from the commercially available 2-chloroethanesulfonyl chloride and dimethylamine.
Reaction Principle
The synthesis proceeds in two conceptual stages, which can be performed in a one-pot procedure. The first stage is the nucleophilic substitution of the chlorine atom on the sulfonyl group of 2-chloroethanesulfonyl chloride by dimethylamine. This reaction forms the N,N-dimethylsulfonamide linkage. The second stage involves the in-situ formation of the hydrochloride salt of the tertiary amine upon acidification.
The overall reaction is as follows:
Cl-CH₂CH₂-SO₂Cl + 2 (CH₃)₂NH → Cl-CH₂CH₂-SO₂N(CH₃)₂ + (CH₃)₂NH₂⁺Cl⁻
Cl-CH₂CH₂-SO₂N(CH₃)₂ + HCl → [ (CH₃)₂NH-CH₂CH₂-SO₂N(CH₃)₂ ]⁺Cl⁻
Experimental Protocol
Materials and Equipment
| Material | Grade | Supplier |
| 2-Chloroethanesulfonyl chloride | ≥97% | Commercially Available |
| Dimethylamine solution | 40% in water or 2 M in THF | Commercially Available |
| Triethylamine | ≥99% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Diethyl ether | Anhydrous | Commercially Available |
| Hydrochloric acid | Concentrated (37%) | Commercially Available |
| Sodium sulfate (Na₂SO₄) | Anhydrous | Commercially Available |
| Round-bottom flask | 250 mL | Standard laboratory equipment |
| Magnetic stirrer and stir bar | Standard laboratory equipment | |
| Dropping funnel | 100 mL | Standard laboratory equipment |
| Ice bath | Standard laboratory equipment | |
| Rotary evaporator | Standard laboratory equipment | |
| Büchner funnel and filter flask | Standard laboratory equipment | |
| pH paper or pH meter | Standard laboratory equipment |
Safety Precautions
-
2-Chloroethanesulfonyl chloride is corrosive and moisture-sensitive. It is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]
-
Dimethylamine is a flammable and corrosive gas or liquid with a strong odor. Handle in a fume hood.
-
Triethylamine is flammable and corrosive. Handle in a fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be conducted in a fume hood.
-
Hydrochloric acid is highly corrosive. Handle with extreme care and appropriate PPE.
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2-chloroethanesulfonyl chloride (10.0 g, 61.3 mmol).
-
Solvent Addition: Add anhydrous dichloromethane (100 mL) to the flask to dissolve the 2-chloroethanesulfonyl chloride.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Amine Addition: In a separate beaker, prepare a solution of dimethylamine (40% in water, 13.8 g, 122.6 mmol, 2.0 eq.) and triethylamine (6.2 g, 8.5 mL, 61.3 mmol, 1.0 eq.) in 50 mL of dichloromethane.
-
Slowly add the dimethylamine/triethylamine solution to the cooled solution of 2-chloroethanesulfonyl chloride via the dropping funnel over a period of 30-45 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by adding 50 mL of deionized water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (50 mL).
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 2-chloro-N,N-dimethylethanesulfonamide as an oil.
-
Salt Formation: Dissolve the crude oil in 100 mL of anhydrous diethyl ether. Cool the solution in an ice bath.
-
Acidification: Slowly bubble dry hydrogen chloride gas through the solution or add a 2 M solution of HCl in diethyl ether dropwise until the solution is acidic (test with pH paper). A white precipitate will form.
-
Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Purification: Wash the solid with cold, anhydrous diethyl ether (3 x 20 mL) to remove any impurities.
-
Drying: Dry the purified this compound in a vacuum oven at 40-50 °C to a constant weight.
Characterization
The final product should be characterized by:
-
Melting Point: Determine the melting point range.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and purity.
-
Mass Spectrometry: To determine the molecular weight.
-
FT-IR Spectroscopy: To identify the characteristic functional groups (sulfonamide, amine hydrochloride).
Visualization of the Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Mechanistic Rationale
The reaction proceeds through a nucleophilic acyl substitution mechanism at the sulfonyl group.
Caption: Simplified reaction mechanism for the formation of the sulfonamide.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Extend the reaction time or slightly increase the reaction temperature. Ensure the dimethylamine solution is fresh. |
| Loss of product during work-up | Ensure complete extraction from the aqueous layer. Be careful not to use excessive solvent for washing the final product. | |
| Oily Product | Impurities or residual solvent | Ensure the product is thoroughly washed with cold diethyl ether and dried under vacuum to a constant weight. Recrystallization from a suitable solvent system (e.g., ethanol/ether) may be necessary. |
| Broad Melting Point | Impure product | Recrystallize the product. |
Conclusion
The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can consistently obtain a high-purity product suitable for a wide range of applications in drug discovery and development. The key to success lies in the careful control of the reaction temperature during the addition of the amine and the thorough purification of the final product.
References
Application Notes and Protocols: Incorporation of 2-amino-N,N-dimethylethanesulfonamide hydrochloride in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The introduction of non-canonical structural motifs into peptides is a cornerstone of modern peptidomimetic design, enabling the development of therapeutics with enhanced stability, novel functionalities, and improved pharmacokinetic profiles. Sulfonamide moieties, in particular, have garnered significant interest as isosteres of the peptide bond, capable of mimicking the transition-state of amide bond hydrolysis.[1][2] This document provides detailed application notes and protocols for the use of 2-amino-N,N-dimethylethanesulfonamide hydrochloride , a versatile building block for introducing a sulfonamide functionality into a peptide sequence during solid-phase peptide synthesis (SPPS). We will explore the rationale behind its use, its chemical properties, and provide step-by-step protocols for its successful incorporation into peptide chains.
Introduction: The Role of Sulfonamides in Peptide Chemistry
The sulfonamide group has emerged as a valuable functional group in medicinal chemistry and drug design.[3] When incorporated into a peptide backbone, it can confer several advantageous properties:
-
Enzymatic Stability: The sulfonamide bond is significantly more resistant to proteolytic degradation compared to the natural amide bond, leading to peptides with longer biological half-lives.
-
Conformational Constraints: The tetrahedral geometry of the sulfur atom in the sulfonamide linkage can impose unique conformational constraints on the peptide backbone, influencing its secondary structure and receptor binding affinity.[2]
-
Transition-State Mimicry: The sulfonamide moiety can act as a transition-state isostere for amide bond hydrolysis, making it a key component in the design of enzyme inhibitors, particularly for proteases.[1][2]
-
Physicochemical Properties: The introduction of a sulfonamide can alter a peptide's solubility, lipophilicity, and hydrogen bonding capacity, which can be fine-tuned to improve its drug-like properties.[2]
This compound provides a straightforward means of introducing a stable, N,N-dimethylated sulfonamide group at a specific position within a peptide sequence via its primary amino group.
Properties of this compound
A thorough understanding of the chemical properties of this building block is essential for its effective use in peptide synthesis.
| Property | Value | Source |
| Molecular Formula | C4H13ClN2O2S | [4][] |
| Molecular Weight | 188.68 g/mol | [4][][6] |
| Appearance | Neat (typically a solid) | [6] |
| CAS Number | 91893-69-5 | [] |
| SMILES | CN(C)S(=O)(=O)CCN.Cl | [6] |
| InChI Key | PIZGQSWCZNVPFH-UHFFFAOYSA-N | [][6] |
Conceptual Workflow for Incorporation in SPPS
The general strategy for incorporating 2-amino-N,N-dimethylethanesulfonamide into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS) is outlined below. The process involves the coupling of the primary amine of the sulfonamide building block to the growing peptide chain attached to a solid support.
Figure 1: Workflow for incorporating 2-amino-N,N-dimethylethanesulfonamide in SPPS.
Detailed Experimental Protocols
The following protocols are based on standard Fmoc/tBu solid-phase peptide synthesis methodologies.[7][8][9] Researchers should adapt these protocols based on the specific peptide sequence, resin, and available equipment.
Protocol 1: Preparation of 2-amino-N,N-dimethylethanesulfonamide for Coupling
The hydrochloride salt of the amine must be neutralized to the free amine for efficient coupling.
-
Dissolution: Dissolve this compound (1.5 to 3 equivalents relative to the resin loading) in a minimal amount of dimethylformamide (DMF).
-
Neutralization: Add a suitable non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or 1,8-Diazabicycloundec-7-ene (DBU), in a 1:1 molar ratio to the sulfonamide hydrochloride. This in-situ neutralization is crucial for generating the free amine required for the coupling reaction.
Protocol 2: Incorporation into a Peptide Sequence on Solid Support
This protocol assumes the synthesis is proceeding on a pre-loaded resin (e.g., Wang, Rink Amide) and the N-terminal Fmoc group of the preceding amino acid has been removed.
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes, drain, and repeat for another 15-20 minutes to ensure complete removal of the N-terminal Fmoc group. Wash the resin thoroughly with DMF (3-5 times).
-
Preparation of Coupling Solution:
-
In a separate vessel, prepare the activated sulfonamide solution.
-
To the neutralized 2-amino-N,N-dimethylethanesulfonamide solution from Protocol 1, add a coupling agent such as HATU (1.45 equivalents) or HBTU (1.45 equivalents) and an additional equivalent of DIPEA.
-
Allow the activation to proceed for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activated sulfonamide solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours. The progress of the coupling can be monitored using a qualitative test such as the Kaiser test. Note that the Kaiser test may give a false negative with this building block due to the nature of the amine. An alternative like the chloranil test is recommended.
-
-
Washing: After the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and dichloromethane (DCM) (2-3 times) to remove any excess reagents and byproducts.
-
Capping (Optional but Recommended): To block any unreacted N-terminal amines, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 15-30 minutes. Wash the resin with DMF and DCM.
-
Continuation of Synthesis: The peptide chain can now be further elongated by proceeding to the next Fmoc-amino acid coupling cycle (deprotection, coupling, washing).
Figure 2: Reaction scheme for coupling 2-amino-N,N-dimethylethanesulfonamide.
Protocol 3: Cleavage and Final Deprotection
The final step is to cleave the synthesized peptide from the solid support and remove any side-chain protecting groups. The cleavage cocktail will depend on the resin and the amino acid composition of the peptide.
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage: Treat the resin with a cleavage cocktail appropriate for the protecting groups used. A standard cocktail for many peptides is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5) for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.
-
Isolation and Purification: Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet with cold ether. Dry the crude peptide under vacuum. The crude peptide should then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide using techniques such as mass spectrometry (MS) and analytical HPLC.
Troubleshooting and Key Considerations
-
Coupling Efficiency: The primary amine of 2-amino-N,N-dimethylethanesulfonamide may have different reactivity compared to standard alpha-amino acids. It is advisable to use a more potent coupling reagent like HATU or COMU.[10] Monitoring the reaction is crucial.
-
Solubility: Ensure the neutralized sulfonamide and activating agents are fully dissolved in DMF before adding to the resin to avoid poor coupling efficiency.
-
Stability: The sulfonamide bond is stable to the standard conditions of Fmoc-based SPPS, including piperidine treatment for Fmoc removal and TFA for final cleavage.[11]
-
Side Reactions: While the N,N-dimethylsulfonamide group is generally stable, be aware of any potential side reactions with specific side-chain protecting groups or cleavage cocktails.
Conclusion
This compound is a valuable building block for the synthesis of peptidomimetics with enhanced stability and potentially novel biological activities. The protocols outlined in this document provide a comprehensive guide for its incorporation into peptide sequences using standard solid-phase peptide synthesis techniques. By leveraging the unique properties of the sulfonamide moiety, researchers can expand the chemical space of their peptide libraries and accelerate the development of new peptide-based therapeutics.
References
- 1. Synthesis of sulfonopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Amerigo Scientific [amerigoscientific.com]
- 6. 2-amino-N,N-dimethylethane-1-sulfonamide hydrochloride [cymitquimica.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. bachem.com [bachem.com]
- 11. benchchem.com [benchchem.com]
The Versatile Scaffolding of 2-amino-N,N-dimethylethanesulfonamide hydrochloride in Modern Drug Discovery
Introduction: The Strategic Importance of Privileged Scaffolds
In the landscape of contemporary drug discovery, the strategic use of "privileged scaffolds" – molecular frameworks that are capable of binding to multiple biological targets – is a cornerstone of efficient medicinal chemistry. The sulfonamide functional group is a quintessential example of such a scaffold, present in a wide array of therapeutic agents, from antibacterial medications to diuretics and anticancer drugs.[1][2][3] This guide focuses on a particularly valuable, yet underexplored, building block: 2-amino-N,N-dimethylethanesulfonamide hydrochloride . Its unique combination of a primary amine for versatile derivatization and a dimethylsulfonamide moiety for improved physicochemical properties makes it an attractive starting point for the synthesis of novel drug candidates.[4]
This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals. It will elucidate the chemical properties of this compound, explore its potential applications in drug design through a hypothetical case study in kinase inhibitor synthesis, and provide detailed, step-by-step protocols for its utilization.
Physicochemical Properties and Strategic Advantages
This compound is a water-soluble, crystalline solid.[5] Its strategic advantages as a building block in drug discovery are multifaceted:
-
Primary Amine Handle: The primary amine serves as a versatile reactive site for a multitude of chemical transformations, including amide bond formation, sulfonylation, and reductive amination, allowing for the facile introduction of diverse chemical functionalities.
-
N,N-dimethylsulfonamide Moiety: This group often imparts favorable pharmacokinetic properties to a molecule. The two methyl groups can sterically shield the sulfonamide from metabolic degradation, potentially increasing the compound's half-life. Furthermore, the sulfonamide group can act as a hydrogen bond acceptor, influencing the molecule's interaction with its biological target.[6]
-
Hydrophilicity: The inherent polarity of the sulfonamide group and the hydrochloride salt form contribute to the aqueous solubility of the building block and can be leveraged to modulate the solubility of the final drug candidate.
| Property | Value | Source |
| Molecular Formula | C4H13ClN2O2S | [5] |
| Molecular Weight | 188.68 g/mol | [5] |
| Appearance | Solid | [7] |
| InChI Key | PIZGQSWCZNVPFH-UHFFFAOYSA-N | [7] |
| SMILES | CN(C)S(=O)(=O)CCN.Cl | [2] |
Application in Drug Discovery: A Case Study in Kinase Inhibitor Design
To illustrate the utility of this compound, we present a hypothetical synthetic strategy for a novel kinase inhibitor. Kinase inhibitors are a major class of anticancer drugs, and many successful examples incorporate a sulfonamide moiety.
Target: Let us hypothesize a target kinase with a hydrophobic pocket adjacent to the ATP-binding site. Our goal is to synthesize a molecule that can form a key hydrogen bond interaction with the kinase's hinge region while presenting a tailored hydrophobic group into the adjacent pocket.
Designed Molecule:
Caption: Logical design of a hypothetical kinase inhibitor.
Synthetic Protocols
The synthesis of our target molecule can be envisioned in a straightforward, two-step process starting from commercially available materials.
Workflow Overview
Caption: Synthetic workflow for the target kinase inhibitor.
Protocol 1: Amide Coupling
Objective: To couple the primary amine of this compound with the carboxylic acid of 4-formyl-3-(trifluoromethyl)benzoic acid.
Causality: Amide bond formation is a fundamental reaction in medicinal chemistry. The use of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) provides a reliable and high-yielding method for coupling carboxylic acids and amines, even with potentially less reactive partners.[8][9]
Materials:
-
4-formyl-3-(trifluoromethyl)benzoic acid
-
This compound
-
HATU
-
DIPEA
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
To a stirred solution of 4-formyl-3-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous DMF (0.2 M) in a round-bottom flask, add HATU (1.1 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.05 eq) to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO3 solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired intermediate, 4-formyl-N-(2-(N,N-dimethylsulfamoyl)ethyl)-3-(trifluoromethyl)benzamide.
Protocol 2: Reductive Amination
Objective: To introduce the 1-methylpiperazine moiety via reductive amination of the aldehyde intermediate.
Causality: Reductive amination is a robust method for forming carbon-nitrogen bonds.[10][11] It involves the in-situ formation of an iminium ion from the aldehyde and a secondary amine (1-methylpiperazine), which is then reduced by a mild reducing agent like sodium triacetoxyborohydride (STAB). STAB is preferred as it is less reactive towards the aldehyde starting material compared to other borohydrides, minimizing side reactions.[11]
Materials:
-
4-formyl-N-(2-(N,N-dimethylsulfamoyl)ethyl)-3-(trifluoromethyl)benzamide (from Protocol 1)
-
1-methylpiperazine
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve the aldehyde intermediate (1.0 eq) and 1-methylpiperazine (1.2 eq) in anhydrous DCM (0.1 M) in a round-bottom flask.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO3 solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the final target molecule.
Conclusion
This compound represents a valuable and versatile building block for modern drug discovery. Its inherent properties allow for the straightforward synthesis of complex molecules with potentially favorable pharmacokinetic profiles. The protocols detailed herein provide a practical framework for the utilization of this building block in the synthesis of novel compounds, exemplified by the design of a hypothetical kinase inhibitor. The strategic application of such privileged scaffolds is essential for the efficient exploration of chemical space and the development of next-generation therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Delavirdine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. 2-amino-N,N-dimethylethane-1-sulfonamide hydrochloride [cymitquimica.com]
- 6. Synthesis and anti-HIV-1 activity of new delavirdine analogues carrying arylpyrrole moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sotalol - Wikipedia [en.wikipedia.org]
- 8. peptide.com [peptide.com]
- 9. growingscience.com [growingscience.com]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Synthesis and Handling of 2-amino-N,N-dimethylethanesulfonamide hydrochloride: A Comprehensive Guide for Researchers
This document provides a detailed guide for researchers, scientists, and drug development professionals on the reaction conditions and protocols for the synthesis of 2-amino-N,N-dimethylethanesulfonamide hydrochloride. This guide is structured to provide not just procedural steps, but also the scientific rationale behind the methodologies, ensuring a thorough understanding for successful application in the laboratory.
Introduction
This compound, a derivative of taurine, is a valuable building block in medicinal chemistry and drug discovery. Its structural similarity to taurine, a naturally occurring amino sulfonic acid with diverse physiological roles, makes it a compound of interest for developing novel therapeutic agents. The presence of a sulfonamide group and a dimethylated amine offers unique physicochemical properties that can be exploited in drug design to modulate bioactivity, solubility, and pharmacokinetic profiles.
This guide outlines a plausible and robust synthetic pathway to this compound, starting from the readily available precursor, taurine. Each step is detailed with reaction conditions, purification methods, and analytical characterization.
Proposed Synthetic Pathway
The synthesis of this compound can be strategically approached in a multi-step sequence. A logical pathway involves the initial protection of the reactive amino group of taurine, followed by the conversion of the sulfonic acid moiety to a more reactive sulfonyl chloride. This intermediate is then reacted with dimethylamine to form the desired N,N-dimethylsulfonamide. Subsequent deprotection of the amino group and final conversion to its hydrochloride salt yields the target compound.
Caption: Proposed multi-step synthesis of this compound from taurine.
Experimental Protocols
PART 1: Synthesis of N-Phthaloyl-2-aminoethanesulfonic acid
Rationale: The primary amino group of taurine is nucleophilic and would interfere with the subsequent chlorination of the sulfonic acid. Therefore, it must be protected. The phthaloyl group is a suitable protecting group as it is robust enough to withstand the conditions of sulfonyl chloride formation and can be removed under relatively mild conditions. The reaction of taurine with phthalic anhydride provides the N-protected intermediate[1].
Materials:
-
Taurine
-
Phthalic anhydride
-
Triethylamine
-
Pyridine (solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend taurine (1 equivalent) and phthalic anhydride (1.1 equivalents) in pyridine.
-
Add triethylamine (1.2 equivalents) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and acidify with concentrated hydrochloric acid to a pH of 1-2.
-
The precipitated N-phthaloyl-2-aminoethanesulfonic acid is collected by vacuum filtration, washed with cold water, and dried under vacuum.
PART 2: Synthesis of N-Phthaloyl-2-aminoethanesulfonyl chloride
Rationale: The sulfonic acid group is relatively unreactive and needs to be converted to a more electrophilic species, the sulfonyl chloride, to facilitate the subsequent amination reaction. Thionyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) is a common and effective reagent for this transformation[2].
Materials:
-
N-Phthaloyl-2-aminoethanesulfonic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic)
-
Anhydrous toluene (solvent)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-phthaloyl-2-aminoethanesulfonic acid (1 equivalent).
-
Add anhydrous toluene, followed by a catalytic amount of DMF.
-
Slowly add thionyl chloride (2-3 equivalents) to the suspension at 0 °C (ice bath).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as indicated by the cessation of gas evolution (SO₂ and HCl).
-
Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude N-phthaloyl-2-aminoethanesulfonyl chloride. This intermediate is often used in the next step without further purification due to its moisture sensitivity.
PART 3: Synthesis of N-Phthaloyl-2-amino-N,N-dimethylethanesulfonamide
Rationale: The highly reactive sulfonyl chloride is now susceptible to nucleophilic attack by dimethylamine to form the desired sulfonamide. The reaction is typically carried out in an inert solvent in the presence of a base to neutralize the HCl generated.
Materials:
-
N-Phthaloyl-2-aminoethanesulfonyl chloride
-
Dimethylamine (solution in THF or as a gas)
-
Triethylamine or an excess of dimethylamine (as a base)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (solvent)
Procedure:
-
Dissolve the crude N-phthaloyl-2-aminoethanesulfonyl chloride in anhydrous DCM or THF in a flame-dried flask under a nitrogen atmosphere and cool to 0 °C.
-
Slowly add a solution of dimethylamine (2.5-3 equivalents) in THF to the reaction mixture. Alternatively, bubble dimethylamine gas through the solution.
-
Add triethylamine (1.5 equivalents) if a dimethylamine solution is used.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-phthaloyl-2-amino-N,N-dimethylethanesulfonamide.
PART 4: Synthesis of 2-amino-N,N-dimethylethanesulfonamide
Rationale: The final step in obtaining the free amine is the removal of the phthaloyl protecting group. Hydrazine hydrate is a standard reagent for this deprotection, which proceeds via the formation of a stable phthalhydrazide precipitate that can be easily filtered off[1].
Materials:
-
N-Phthaloyl-2-amino-N,N-dimethylethanesulfonamide
-
Hydrazine hydrate
-
Ethanol (solvent)
Procedure:
-
Dissolve N-phthaloyl-2-amino-N,N-dimethylethanesulfonamide (1 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.5-2 equivalents) to the solution.
-
Heat the reaction mixture to reflux for 2-4 hours. A white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature.
-
Filter off the phthalhydrazide precipitate and wash it with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-N,N-dimethylethanesulfonamide.
PART 5: Formation of this compound
Rationale: To improve the stability and handling of the final product, it is converted to its hydrochloride salt. This is typically achieved by treating the free amine with hydrochloric acid in a suitable solvent.
Materials:
-
2-amino-N,N-dimethylethanesulfonamide
-
Hydrochloric acid (ethanolic or ethereal solution)
-
Anhydrous ethanol or diethyl ether (solvent)
Procedure:
-
Dissolve the crude 2-amino-N,N-dimethylethanesulfonamide in a minimal amount of anhydrous ethanol or diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in ethanol or ether until the solution becomes acidic (check with pH paper).
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.
Data Presentation
| Step | Reactant | Product | Typical Yield (%) | Key Considerations |
| 1 | Taurine | N-Phthaloyl-2-aminoethanesulfonic acid | 85-95 | Ensure complete reaction to avoid impurities in the next step. |
| 2 | N-Phthaloyl-2-aminoethanesulfonic acid | N-Phthaloyl-2-aminoethanesulfonyl chloride | >90 (crude) | Intermediate is moisture-sensitive; use under anhydrous conditions. |
| 3 | N-Phthaloyl-2-aminoethanesulfonyl chloride | N-Phthaloyl-2-amino-N,N-dimethylethanesulfonamide | 70-85 | Careful control of temperature during addition of dimethylamine. |
| 4 | N-Phthaloyl-2-amino-N,N-dimethylethanesulfonamide | 2-amino-N,N-dimethylethanesulfonamide | 80-90 | Ensure complete removal of phthalhydrazide precipitate. |
| 5 | 2-amino-N,N-dimethylethanesulfonamide | This compound | >95 | Use anhydrous solvents to obtain a crystalline solid. |
Conclusion
The synthetic route and protocols detailed in this guide provide a comprehensive framework for the preparation of this compound. By understanding the rationale behind each step, researchers can troubleshoot and optimize the reactions for their specific needs. The successful synthesis of this compound will enable further exploration of its potential applications in drug discovery and development.
References
Application Note: Quantitative Analysis of 2-amino-N,N-dimethylethanesulfonamide hydrochloride
Abstract
This document provides detailed analytical procedures for the accurate quantification of 2-amino-N,N-dimethylethanesulfonamide hydrochloride, a key chemical intermediate in various research and development applications.[1] The inherent physicochemical properties of this small, polar molecule necessitate robust and validated analytical methods to ensure quality, purity, and consistency in its intended use. We present two distinct, validated chromatographic methods: a widely applicable Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) method for routine quality control (assay and purity), and a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification and impurity analysis. This guide explains the causality behind methodological choices and provides comprehensive, step-by-step protocols grounded in ICH Q2(R2) validation principles to ensure trustworthiness and regulatory alignment.[2][3]
Introduction and Physicochemical Profile
Accurate quantification of this compound is critical for controlling reaction stoichiometry, assessing product purity, and conducting stability studies. The molecule's structure, featuring a primary amine and a sulfonamide group, lacks a significant chromophore, presenting a challenge for UV-based detection methods. Furthermore, its polar nature can lead to poor retention on traditional reversed-phase columns. The methods detailed herein are designed to overcome these challenges.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 91893-69-5 | [] |
| Molecular Formula | C₄H₁₃ClN₂O₂S | [][5] |
| Molecular Weight | 188.68 g/mol | [5][6] |
| Synonyms | 2-amino-N,N-dimethylethane-1-sulfonamide hydrochloride | [1][] |
| Form | Solid | [6] |
Method 1: RP-HPLC with UV Detection for Assay and Purity
Principle and Rationale
This method is designed as a robust workhorse for routine quality control, suitable for determining the assay (potency) and purity of the bulk substance.
-
Chromatographic Rationale : A C18 stationary phase is chosen for its versatility. To overcome the analyte's polarity and ensure adequate retention, a buffered mobile phase at a low pH (pH ≈ 3.0) is employed. This ensures the primary amine group (pKa ≈ 9-10) is fully protonated, promoting interaction with the stationary phase and leading to a consistent retention time and improved peak symmetry.
-
Detection Rationale : Due to the absence of a strong chromophore, UV detection is performed at a low wavelength (210 nm) where the amide and sulfonamide functionalities exhibit some absorbance. While not highly specific, this approach is sufficient for a purity assay where the main component is known. The method's specificity is demonstrated through forced degradation studies and peak purity analysis, as mandated by ICH guidelines.[7][8]
Experimental Protocol
2.2.1. Apparatus and Reagents
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
Chromatography Data System (CDS) software.
-
Analytical balance, pH meter, volumetric flasks, and pipettes.
-
Water, HPLC grade (Milli-Q or equivalent).
-
Acetonitrile (ACN), HPLC grade.
-
Potassium dihydrogen phosphate (KH₂PO₄), analytical grade.
-
Phosphoric acid (H₃PO₄), analytical grade.
-
This compound reference standard.
2.2.2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM KH₂PO₄, pH adjusted to 3.0 with H₃PO₄ |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 0-2 min: 5% B; 2-10 min: 5% to 50% B; 10-12 min: 50% B; 12-12.1 min: 50% to 5% B; 12.1-17 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | 17 minutes |
2.2.3. Preparation of Solutions
-
Mobile Phase A : Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Diluent : Mobile Phase A.
-
Standard Stock Solution (1000 µg/mL) : Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Working Standard Solution (100 µg/mL) : Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with Diluent.
-
Sample Solution (100 µg/mL) : Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent. Further dilute 5 mL of this solution into a 50 mL volumetric flask to volume with Diluent.
2.2.4. System Suitability and Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the Diluent (blank) to ensure no interfering peaks are present.
-
Perform five replicate injections of the Working Standard Solution.
-
The system is deemed suitable if the following criteria are met:
-
Tailing Factor : ≤ 2.0
-
Theoretical Plates : ≥ 2000
-
%RSD for Peak Area : ≤ 2.0%
-
-
Inject the sample solutions in duplicate and calculate the concentration based on the average peak area compared to the working standard.
HPLC Workflow Diagram
References
- 1. 2-amino-N,N-dimethylethane-1-sulfonamide hydrochloride [cymitquimica.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. This compound - Amerigo Scientific [amerigoscientific.com]
- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. demarcheiso17025.com [demarcheiso17025.com]
- 8. jocpr.com [jocpr.com]
Application Note: A Robust Ion-Pair Reversed-Phase HPLC Method for the Quantitative Analysis of 2-amino-N,N-dimethylethanesulfonamide hydrochloride
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-amino-N,N-dimethylethanesulfonamide hydrochloride. Due to the polar and basic nature of the analyte, conventional reversed-phase chromatography yields poor retention. To overcome this challenge, an ion-pair reversed-phase (IP-RP-HPLC) method was developed. This method utilizes an anionic ion-pairing reagent to form a neutral, hydrophobic complex with the protonated amine, enabling excellent retention and sharp peak shapes on a standard C18 stationary phase. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering method principles, detailed protocols, system suitability criteria, and validation strategies grounded in ICH guidelines.
Introduction and Method Rationale
This compound is a small, polar organic compound containing a primary amine functional group. Its high polarity and aqueous solubility present a significant challenge for analysis by traditional reversed-phase HPLC, where analytes are separated based on hydrophobicity.[1][2] Polar compounds like this often exhibit little to no retention on non-polar stationary phases (e.g., C18), eluting at or near the column's void volume, which prevents accurate quantification.
To achieve adequate chromatographic retention and resolution, two primary strategies are typically considered: Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC).
-
HILIC is an effective technique for highly polar compounds, utilizing a polar stationary phase and a mobile phase with a high concentration of organic solvent.[3][4][5][6] Analyte retention is based on a partitioning mechanism into a water-enriched layer on the stationary phase surface.[5][6]
-
IP-RP-HPLC is a powerful alternative that allows for the analysis of ionic and highly polar compounds on ubiquitous and robust reversed-phase columns.[2] This technique involves adding an ion-pairing reagent to the mobile phase, which has a charge opposite to that of the analyte.[7][8]
For this application, IP-RP-HPLC was selected as the primary method due to its robustness, high resolving power, and the widespread availability of C18 columns in pharmaceutical laboratories. The method is designed to be precise, accurate, and stability-indicating.
Analyte Properties
A clear understanding of the analyte's physicochemical properties is critical for method development.
| Property | Value | Source |
| Chemical Name | This compound | [9] |
| Molecular Formula | C₄H₁₃ClN₂O₂S | [10][11] |
| Molecular Weight | 188.68 g/mol | [10][11] |
| Chemical Structure | SMILES: CN(C)S(=O)(=O)CCN.Cl | [9] |
| Key Functional Groups | Primary amine, Sulfonamide | N/A |
| Characteristics | Highly polar, basic (amine group), water-soluble solid | [1][2] |
Principle of Ion-Pair Reversed-Phase Chromatography
The core of this method is the formation of a neutral ion-pair in the mobile phase that can be retained by the hydrophobic stationary phase.[8] The mechanism involves several steps:
-
Analyte Ionization : In an acidic mobile phase (pH < pKa of the amine), the primary amine group of the analyte is protonated, carrying a positive charge (Analyte⁺).
-
Ion-Pair Reagent : An anionic reagent with a hydrophobic alkyl chain, such as an alkanesulfonate (e.g., 1-octanesulfonic acid), is added to the mobile phase (IP⁻).[2]
-
Ion-Pair Formation : The positively charged analyte and the negatively charged ion-pairing reagent form a neutral, charge-masked complex in the mobile phase: [Analyte⁺][IP⁻].
-
Hydrophobic Interaction : This newly formed neutral pair is significantly more hydrophobic than the analyte alone. It can now interact with and be retained by the non-polar C18 stationary phase.
-
Elution : Elution is controlled by adjusting the mobile phase's organic solvent concentration, which disrupts the hydrophobic interaction and elutes the ion-pair from the column.
This dynamic equilibrium allows for fine-tuning of retention and selectivity by adjusting the type and concentration of the ion-pairing reagent, mobile phase pH, and organic modifier.[2]
References
- 1. jordilabs.com [jordilabs.com]
- 2. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 3. diduco.com [diduco.com]
- 4. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 9. fda.gov [fda.gov]
- 10. Chromatography [usp.org]
- 11. chromatographyonline.com [chromatographyonline.com]
Application Note: Quantitative Analysis of 2-Amino-N,N-dimethylethanesulfonamide Hydrochloride and its Derivatives using LC-MS/MS
Introduction: The Analytical Imperative for Novel Sulfonamide Derivatives
The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to a wide array of therapeutic agents. The compound 2-amino-N,N-dimethylethanesulfonamide hydrochloride and its derivatives represent a class of molecules with significant potential in drug discovery and development. Their structural features, particularly the primary amine and the sulfonamide moiety, necessitate robust and sensitive analytical methods for accurate quantification in complex biological matrices. This application note provides a comprehensive guide to developing and validating a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of these compounds, grounded in established scientific principles and field-proven expertise.
The primary challenge in analyzing 2-amino-N,N-dimethylethanesulfonamide and its analogues lies in their polarity and the potential for matrix effects in biological samples. This guide will address these challenges by detailing a systematic approach to method development, from sample preparation to final data analysis, ensuring scientific integrity and regulatory compliance.
Part 1: Foundational Principles and Methodological Strategy
The Rationale for LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry is the analytical technique of choice for the quantification of pharmaceuticals in biological fluids due to its inherent selectivity, sensitivity, and speed.[1][2] For polar compounds like 2-amino-N,N-dimethylethanesulfonamide, LC-MS/MS offers distinct advantages over other techniques by minimizing the need for extensive sample derivatization, which is often required for gas chromatography.[3]
Understanding the Analyte: Physicochemical Properties and their Analytical Implications
2-Amino-N,N-dimethylethanesulfonamide is a polar molecule containing a primary amine and a sulfonamide group. These functional groups dictate its behavior during sample extraction, chromatographic separation, and mass spectrometric detection.
-
Polarity: The high polarity of the molecule suggests that traditional reversed-phase chromatography might provide limited retention. Therefore, strategies such as Hydrophilic Interaction Liquid Chromatography (HILIC) or the use of polar-embedded reversed-phase columns are more suitable.
-
Ionization: The presence of a primary amine makes the molecule readily amenable to positive mode electrospray ionization (ESI+), where it will predominantly form a protonated molecule [M+H]⁺.[4][5]
The Analytical Workflow: A Strategic Overview
The analytical workflow is designed to be a self-validating system, where each step is optimized to ensure the accuracy and reproducibility of the final results.
Caption: High-level overview of the LC-MS/MS analytical workflow.
Part 2: Detailed Experimental Protocols
Sample Preparation: Mitigating Matrix Effects
The goal of sample preparation is to extract the analyte from the biological matrix (e.g., plasma, urine) while removing interfering components.[6] For 2-amino-N,N-dimethylethanesulfonamide, a combination of protein precipitation followed by solid-phase extraction (SPE) is recommended.
Protocol 1: Protein Precipitation
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for SPE.
Protocol 2: Solid-Phase Extraction (Mixed-Mode Cation Exchange)
-
Rationale: A mixed-mode cation exchange SPE sorbent is ideal for retaining the protonated amine group of the analyte while allowing for the removal of neutral and acidic interferences.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.
-
Loading: Load the supernatant from the protein precipitation step onto the conditioned cartridge.
-
Washing:
-
Wash 1: 1 mL of 0.1% formic acid in water to remove salts and polar interferences.
-
Wash 2: 1 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Liquid Chromatography: Achieving Optimal Separation
Due to the polar nature of the analyte, a HILIC separation is proposed. HILIC provides excellent retention for polar compounds that are poorly retained in reversed-phase chromatography.
Table 1: Optimized LC Parameters
| Parameter | Recommended Setting | Rationale |
| Column | HILIC Amide/Silica, 2.1 x 100 mm, 1.7 µm | Provides retention for polar analytes. |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 | Provides a source of protons for ionization and aids in peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | The organic component in HILIC mode. |
| Gradient | 95% B to 60% B over 5 minutes | A typical starting gradient for HILIC separations. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40°C | Improves peak shape and reduces viscosity.[7][8] |
| Injection Volume | 5 µL | A standard injection volume. |
Mass Spectrometry: Selective and Sensitive Detection
Detection is performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode and Multiple Reaction Monitoring (MRM).
2.3.1 Ion Source Optimization
The ion source parameters should be optimized by infusing a standard solution of the analyte to maximize the signal intensity of the precursor ion.
2.3.2 MRM Transition Development
The protonated molecule [M+H]⁺ will be selected as the precursor ion in the first quadrupole (Q1). Collision-induced dissociation (CID) in the second quadrupole (Q2) will generate characteristic product ions, which are then monitored in the third quadrupole (Q3).
-
Predicted Fragmentation: Based on the general fragmentation patterns of sulfonamides, common losses include SO₂ (64 Da) and cleavage of the C-S or S-N bonds.[9][10][11] The fragmentation of the N,N-dimethylaminoethyl side chain will also produce characteristic ions.
Caption: Predicted fragmentation pathways for 2-amino-N,N-dimethylethanesulfonamide.
Table 2: Hypothetical MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Analyte | Calculated [M+H]⁺ | Predicted Fragment 1 | Optimized Value |
| Predicted Fragment 2 (Qualifier) | Optimized Value | ||
| Internal Standard | [M+H]⁺ of IS | Fragment of IS | Optimized Value |
Note: The exact m/z values and collision energies must be determined experimentally.
Part 3: Method Validation Protocol
The developed method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability for the intended application.[12][13][14][15]
Table 3: Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Specificity | The ability to differentiate and quantify the analyte in the presence of other components. | No significant interfering peaks at the retention time of the analyte and internal standard. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal concentration (±20% at the LLOQ). |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at the LLOQ). |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10. |
| Matrix Effect | The effect of co-eluting matrix components on the ionization of the analyte. | The ratio of the analyte response in the presence and absence of matrix should be consistent across different lots of matrix. |
| Stability | The chemical stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte concentration should be within ±15% of the initial concentration. |
Conclusion: A Robust and Reliable Analytical Solution
This application note provides a comprehensive and scientifically grounded framework for the development and validation of a sensitive and selective LC-MS/MS method for the quantitative analysis of this compound and its derivatives. By understanding the physicochemical properties of the analyte and employing a systematic approach to method development, researchers and drug development professionals can confidently generate high-quality data to support their studies. The protocols outlined herein are designed to be a starting point, and further optimization may be required for specific derivatives or biological matrices.
References
- 1. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. DSpace [helda.helsinki.fi]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sisu.ut.ee [sisu.ut.ee]
- 13. Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
2-amino-N,N-dimethylethanesulfonamide hydrochloride in vitro assay development
An Application Note and Protocol Guide
Topic: Development of In Vitro Assays for 2-amino-N,N-dimethylethanesulfonamide hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Abstract
The identification and characterization of novel bioactive small molecules is a cornerstone of modern drug discovery. The compound this compound, a molecule featuring a sulfonamide moiety, belongs to a chemical class well-represented in therapeutics.[1][2] However, its specific biological activities and potential targets remain largely uncharacterized. This application note provides a comprehensive, strategy-driven guide for the in vitro assay development and characterization of this compound. We present a logical, phased approach, beginning with foundational cytotoxicity screening, progressing to broad target-class evaluation, and culminating in specific target engagement verification. Detailed, self-validating protocols for key assays—including cell viability, enzyme inhibition, G-protein coupled receptor (GPCR) signaling, and the Cellular Thermal Shift Assay (CETSA)—are provided to guide researchers from initial compound assessment to mechanistic insight.
Compound Profile: this compound
Before initiating any biological screening, it is critical to understand the physicochemical properties of the test compound.
-
Chemical Name: this compound
-
Synonyms: 2-amino-N,N-dimethylethane-1-sulfonamide hydrochloride[3]
-
CAS Number: 91893-69-5[3]
-
Molecular Formula: C₄H₁₃ClN₂O₂S[4]
-
Molecular Weight: 188.68 g/mol [4]
-
Structure: The presence of the sulfonamide functional group is of particular interest, as this moiety is a "privileged structure" found in a wide array of approved drugs with diverse mechanisms of action, including antibacterial, anticancer, and anti-inflammatory agents.[1][5][6]
The Assay Development Cascade: A Strategic Approach
A successful in vitro characterization campaign for a novel compound is not a single experiment but a logical progression of assays designed to systematically reveal its biological properties. This "assay cascade" approach maximizes efficiency and ensures that resources are focused on the most promising activities.
Figure 1: The In Vitro Assay Development Cascade.
Phase 1: Foundational Viability and Cytotoxicity Screening
The first essential step is to determine the concentration range at which the compound affects fundamental cellular health. This context is crucial for all subsequent experiments, allowing researchers to distinguish between specific, mechanism-driven effects and general toxicity.
-
Why it's critical: Running functional assays at cytotoxic concentrations can produce misleading results, as the observed effect might be an artifact of cell death rather than specific target modulation.
-
Recommended Assay: Tetrazolium reduction assays, such as MTT or XTT, are robust, reliable, and widely used methods for assessing cell metabolic activity, which serves as a proxy for cell viability.[7][8] The XTT assay is often preferred as it produces a water-soluble formazan product, simplifying the protocol.[9][10]
Phase 2: Target Class Screening & Hypothesis Generation
With non-toxic concentration ranges established, the next phase involves screening the compound against broad, high-value target classes to generate hypotheses about its mechanism of action (MoA). The sulfonamide scaffold suggests several plausible starting points.
-
Enzyme Inhibition: Many sulfonamide-containing drugs function as enzyme inhibitors.[11] A general biochemical screen against a panel of representative enzymes (e.g., kinases, proteases, phosphatases) can rapidly identify potential targets.
-
GPCR Signaling: G-protein coupled receptors represent one of the largest classes of drug targets.[12][13] Assays that measure downstream second messengers, like cyclic AMP (cAMP), can screen for both agonist and antagonist activity across a wide range of GPCRs expressed in a given cell line.[12][14]
Phase 3: Target Engagement and Validation
A positive "hit" from a Phase 2 screen is not definitive proof of interaction. It is essential to confirm that the compound physically binds to its putative target within the complex environment of an intact cell.
-
Why it's critical: Biochemical assays can sometimes yield false positives. Verifying that the compound engages its target in a physiological context is a crucial validation step.[15]
-
Recommended Assay: The Cellular Thermal Shift Assay (CETSA) is a powerful method for assessing drug-target interaction in intact cells.[16][17] The principle is based on ligand-induced thermal stabilization of the target protein.[15][18] When a compound binds to its target protein, it typically increases the protein's stability, making it more resistant to heat-induced denaturation.[16][17]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-amino-N,N-dimethylethane-1-sulfonamide hydrochloride [cymitquimica.com]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT assay - Wikipedia [en.wikipedia.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]
- 11. benchchem.com [benchchem.com]
- 12. GPCR Signaling Assays [worldwide.promega.com]
- 13. agilent.com [agilent.com]
- 14. ionbiosciences.com [ionbiosciences.com]
- 15. benchchem.com [benchchem.com]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. news-medical.net [news-medical.net]
- 18. bio-protocol.org [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-amino-N,N-dimethylethanesulfonamide hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-amino-N,N-dimethylethanesulfonamide hydrochloride. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges in this synthesis, improve your reaction yields, and ensure the purity of your final product.
Overview of the Synthetic Pathway
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common and logical synthetic route begins with taurine (2-aminoethanesulfonic acid), a readily available and inexpensive starting material[1][2][3]. The pathway involves four key transformations:
-
N-Protection: The primary amino group of taurine is protected to prevent side reactions in the subsequent chlorination step. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability under the chlorination conditions and its ease of removal under acidic conditions.
-
Chlorination: The protected taurine's sulfonic acid group is converted into a more reactive sulfonyl chloride. This is a critical step where yield can be significantly impacted by reagent choice and reaction conditions.
-
Amination: The resulting sulfonyl chloride is reacted with dimethylamine to form the desired sulfonamide bond. This is a classic method for preparing sulfonamides[4][5].
-
Deprotection and Salt Formation: The Boc protecting group is removed, and the final product is isolated as a stable hydrochloride salt.
This overall workflow is visualized in the diagram below.
Caption: General workflow for the synthesis of 2-amino-N,N-dimethylethanesulfonamide HCl.
Troubleshooting Guide: Question & Answer Format
This section addresses specific issues that you may encounter during the synthesis.
Issue 1: Low Yield During the Chlorination of N-Boc-Taurine
Q: I am getting a very low yield of my N-Boc-2-aminoethanesulfonyl chloride intermediate. My workup results in a sticky oil instead of the expected product. What is going wrong?
A: This is a common and critical issue. The low yield and oiling out are typically due to two main factors: incomplete reaction and hydrolysis of the sulfonyl chloride product. Sulfonyl chlorides are highly susceptible to hydrolysis, reverting to the sulfonic acid upon contact with water[6][7].
Troubleshooting Steps:
-
Ensure Anhydrous Conditions:
-
Causality: Water is the primary enemy of a sulfonyl chloride. Any moisture in your starting material, solvent, or glassware will consume your product.
-
Protocol: Dry your N-Boc-Taurine starting material under high vacuum for several hours before use. Use freshly distilled, anhydrous solvents (e.g., dichloromethane, acetonitrile). Dry all glassware in an oven and cool it under a stream of dry nitrogen or argon.
-
-
Choice of Chlorinating Agent:
-
Causality: The reactivity of the chlorinating agent is key. Thionyl chloride (SOCl₂) often requires a catalytic amount of dimethylformamide (DMF) to form the reactive Vilsmeier reagent, but this can lead to side reactions. Phosphorus pentachloride (PCl₅) is often more effective for converting sulfonic acids to sulfonyl chlorides.
-
Protocol: Consider using PCl₅ as the chlorinating agent. A typical stoichiometry is 1.1 to 1.5 equivalents of PCl₅ relative to the N-Boc-Taurine. The reaction is often performed in an inert solvent like dichloromethane (DCM) at 0 °C to room temperature.
-
-
Workup Procedure:
-
Causality: Aqueous workups are a major source of hydrolysis[6]. The goal is to remove inorganic byproducts (like phosphoric acid if using PCl₅) without introducing excessive water.
-
Protocol: Quench the reaction by pouring it onto ice-cold water or a saturated sodium bicarbonate solution very carefully and quickly. Immediately extract the product into a non-polar organic solvent like ethyl acetate or ether. Wash the organic layer rapidly with brine, dry thoroughly with anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo immediately. Do not let the product sit in biphasic conditions for long.
-
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Moisture Control | Standard dry glassware | Oven-dried glassware, anhydrous solvents, inert atmosphere | Minimizes hydrolysis of the sensitive sulfonyl chloride intermediate[6]. |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Phosphorus Pentachloride (PCl₅) | PCl₅ is often more effective for converting sulfonic acids to sulfonyl chlorides. |
| Workup | Standard aqueous wash | Rapid quench on ice, immediate extraction, thorough drying | Reduces contact time with water to prevent product degradation[8]. |
Issue 2: Poor Conversion in the Amination Step
Q: My amination reaction with dimethylamine is slow and incomplete. I am seeing a lot of my starting sulfonyl chloride even after prolonged reaction times. How can I drive the reaction to completion?
A: Incomplete amination is usually due to insufficient nucleophilicity of the amine, poor stoichiometry, or inadequate acid scavenging. The reaction of a sulfonyl chloride with an amine generates one equivalent of HCl, which will protonate the amine starting material, rendering it non-nucleophilic[4][9].
Troubleshooting Steps:
-
Amine Source and Stoichiometry:
-
Causality: Dimethylamine can be used as a gas, a solution in a solvent (e.g., THF, ethanol), or as its hydrochloride salt with an added base. Using a solution or gas is often most effective. You need at least two equivalents of the free amine: one to react and one to act as the base.
-
Protocol: Use a solution of dimethylamine (e.g., 2 M in THF) and add at least 2.5 equivalents to the reaction mixture. Alternatively, bubble dimethylamine gas through the reaction solution.
-
-
Use of a Non-Nucleophilic Base:
-
Causality: Adding a tertiary amine base, like triethylamine (TEA) or pyridine, is the classic approach to scavenge the generated HCl without competing in the reaction[4]. This ensures the dimethylamine remains as a free, reactive nucleophile throughout the reaction.
-
Protocol: Add 1.5 to 2.0 equivalents of triethylamine or pyridine to your reaction mixture along with 1.2 equivalents of dimethylamine. This is often a more controlled method than using a large excess of the reactant amine.
-
-
Temperature Control:
-
Causality: While heat can increase the reaction rate, it can also promote side reactions or degradation. These reactions are typically exothermic and are best controlled at a low temperature initially.
-
Protocol: Dissolve the sulfonyl chloride in an appropriate solvent (e.g., DCM, THF). Cool the solution to 0 °C in an ice bath. Add the base (e.g., triethylamine) followed by the slow, dropwise addition of the dimethylamine solution. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours or overnight.
-
Caption: Troubleshooting decision tree for common yield loss points.
Issue 3: Difficulty in Purifying the Final Product
Q: After deprotection with HCl, I'm struggling to purify the final this compound. It seems very water-soluble, and I'm losing a lot of material during recrystallization.
A: This is expected for a small, polar amine hydrochloride salt. Traditional recrystallization from single solvents can be challenging. A combination of techniques is often required.
Troubleshooting Steps:
-
Crude Product Isolation:
-
Causality: The deprotection is typically done using HCl in a solvent like dioxane or methanol. After the reaction, the product often crashes out of solution or is obtained after removing the solvent. This crude product may contain residual acid or other impurities.
-
Protocol: After deprotection is complete (monitored by TLC or LCMS), concentrate the reaction mixture in vacuo. The resulting solid or oil is your crude product.
-
-
Purification by Trituration/Precipitation:
-
Causality: You can exploit the high polarity of your product. It should be soluble in polar solvents like methanol or ethanol but insoluble in non-polar solvents like diethyl ether, hexane, or ethyl acetate.
-
Protocol: Dissolve the crude product in a minimal amount of a polar solvent (e.g., methanol). Then, add a large excess of a non-polar solvent (the "anti-solvent," e.g., diethyl ether) dropwise with vigorous stirring. The product should precipitate out as a purified solid. This process, known as trituration, washes away less polar impurities. Filter the solid and wash it with more of the non-polar solvent.
-
-
Ion-Exchange Chromatography:
-
Causality: For highly polar and water-soluble compounds like amino acids and their derivatives, ion-exchange chromatography is a powerful purification method[10]. The positively charged ammonium group of your product will bind to a cation-exchange resin.
-
Protocol: Load an aqueous solution of your crude product onto a strong cation-exchange resin (e.g., Dowex 50WX8). Wash the resin with water to remove neutral impurities. Then, elute your product using a dilute aqueous ammonia solution. Lyophilize (freeze-dry) the collected fractions to remove the water and ammonia, then re-dissolve in HCl/methanol and precipitate with ether to obtain the final hydrochloride salt.
-
Frequently Asked Questions (FAQs)
Q1: What is the best N-protecting group for taurine in this synthesis? A: The Boc (tert-butyloxycarbonyl) group is highly recommended. It is stable to the neutral or mildly acidic conditions of the chlorination and amination steps but is easily cleaved with strong acid (like HCl) during the final deprotection and salt formation step, making the process efficient.
Q2: Are there any significant safety precautions I should take? A: Yes. Chlorinating agents like phosphorus pentachloride (PCl₅) and thionyl chloride (SOCl₂) are highly corrosive and react violently with water. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Dimethylamine is a flammable and toxic gas. Use it in a fume hood and ensure any cylinders are properly secured.
Q3: How can I confirm the structure and purity of my final product? A: A combination of analytical techniques is essential.
-
¹H and ¹³C NMR Spectroscopy: Will confirm the chemical structure and identify any major impurities.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): Can be used to assess purity with high accuracy.
-
Melting Point: A sharp melting point is a good indicator of purity for a crystalline solid.
Q4: Can I use a different amine besides dimethylamine? A: Yes, the amination step is quite general. You can use a wide variety of primary and secondary amines to synthesize different N-substituted 2-aminoethanesulfonamides, which are analogs of taurine[11][12]. The reaction conditions (use of a base, temperature control) would be similar.
Detailed Experimental Protocols
Protocol 1: Synthesis of N-Boc-2-aminoethanesulfonyl chloride
-
Suspend N-Boc-Taurine (1.0 eq) in anhydrous dichloromethane (DCM, ~5 mL per gram of starting material) in an oven-dried, three-neck flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Cool the suspension to 0 °C using an ice bath.
-
Carefully add phosphorus pentachloride (PCl₅, 1.2 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The reaction mixture should become a clear solution.
-
Once the reaction is complete (monitored by TLC, taking care to quench the TLC spot with methanol before eluting), carefully pour the reaction mixture onto a vigorously stirred mixture of ice and water.
-
Immediately transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x volumes).
-
Combine the organic layers, wash quickly with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to yield the sulfonyl chloride, which should be used immediately in the next step.
Protocol 2: Synthesis of this compound
-
Dissolve the crude N-Boc-2-aminoethanesulfonyl chloride (1.0 eq) from the previous step in anhydrous DCM (~10 mL per gram).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (TEA, 1.5 eq) dropwise.
-
Slowly add a solution of dimethylamine (1.3 eq, e.g., 2.0 M in THF) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with 1 M HCl (aq), followed by saturated NaHCO₃ (aq), and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude N-Boc protected sulfonamide.
-
Dissolve the crude material in a 4 M solution of HCl in 1,4-dioxane (~5 mL per gram).
-
Stir at room temperature for 2-4 hours until deprotection is complete (monitored by TLC or LCMS).
-
Remove the solvent under reduced pressure.
-
Triturate the resulting solid/oil with cold diethyl ether. Filter the resulting white solid, wash with additional ether, and dry under high vacuum to yield the final product.
Caption: Mechanism of sulfonamide formation via nucleophilic attack.
References
- 1. Taurine - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Taurine | C2H7NO3S | CID 1123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sulfonamide - Wikipedia [en.wikipedia.org]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. quora.com [quora.com]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. US5279744A - Method for purification of an amino acid using ion exchange resin - Google Patents [patents.google.com]
- 11. Taurine analogues; a new class of therapeutics: retrospect and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-amino-N,N-dimethylethanesulfonamide Hydrochloride
Welcome to the technical support center for the purification of 2-amino-N,N-dimethylethanesulfonamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.
Introduction to Purification Challenges
This compound (CAS No. 91893-69-5) is a chemical intermediate with a molecular formula of C4H13ClN2O2S.[1] Its structure, possessing both a sulfonamide group and a primary amine hydrochloride salt, presents a unique set of purification challenges. These can range from suboptimal yields and persistent impurities to difficulties in crystallization and chromatographic separation. This guide will address these issues with practical, evidence-based solutions.
Troubleshooting Guide
This section is designed to help you diagnose and resolve common problems encountered during the purification of this compound.
Problem 1: Low Yield After Recrystallization
Symptoms: You observe a significant loss of material after the recrystallization step, resulting in a poor overall yield.
Potential Causes:
-
Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures.
-
Excessive Solvent Volume: Using too much solvent will keep more of the product dissolved, preventing complete precipitation upon cooling.
-
Premature Crystallization: The compound crystallizes too quickly, trapping impurities and leading to the need for further purification steps that reduce the yield.
-
Incomplete Precipitation: The cooling process is not long enough or the temperature is not low enough to allow for maximum crystal formation.
Solutions:
| Parameter | Recommendation | Scientific Rationale |
| Solvent System | Screen a variety of solvents and solvent mixtures. Good starting points include isopropanol, ethanol/water, or methanol/dichloromethane mixtures. | The ideal recrystallization solvent will dissolve the compound when hot but have low solubility when cold, maximizing recovery. |
| Solvent Volume | Use the minimum amount of hot solvent required to fully dissolve the crude product. | This ensures the solution is saturated upon cooling, promoting a higher yield of crystals. |
| Cooling Rate | Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. | Slow cooling encourages the formation of larger, purer crystals by allowing the crystal lattice to form in an orderly fashion, excluding impurities. |
| Precipitation Time | Extend the cooling time, even overnight if necessary, to ensure complete crystallization. | Maximizing the time for crystallization can significantly improve the recovery of the product. |
Problem 2: Persistent Impurities in the Final Product
Symptoms: Analytical data (e.g., NMR, HPLC) of the purified product shows the presence of unreacted starting materials or by-products.
Potential Causes:
-
Co-precipitation: Impurities with similar solubility profiles to the desired compound crystallize along with it.
-
Ineffective Washing: The solvent used to wash the crystals is not appropriate or the washing is insufficient.
-
Formation of Heat-Stable Salts: During synthesis or work-up, side reactions can form stable salts that are difficult to remove by simple recrystallization.[2][3]
Solutions:
Workflow for Removing Persistent Impurities
Caption: Decision workflow for impurity removal.
Step-by-Step Protocol for Column Chromatography:
-
Stationary Phase Selection: Silica gel is a common choice for the purification of sulfonamides.[4] For highly polar impurities, consider using a more polar stationary phase like alumina or a modified silica gel (e.g., amino-propyl).[4][5]
-
Mobile Phase Optimization: A gradient elution is often effective.[4] Start with a less polar mobile phase (e.g., dichloromethane) and gradually increase the polarity by adding methanol. The optimal solvent system will depend on the specific impurities present.
-
pH Adjustment: For ionizable compounds like sulfonamides, adjusting the pH of the mobile phase can significantly impact retention and selectivity.[4] Small additions of a volatile acid or base (e.g., acetic acid or triethylamine) can improve separation.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
Problem 3: Oily Product or Failure to Crystallize
Symptoms: The product separates as an oil or fails to solidify from the purification solvent.
Potential Causes:
-
Presence of Hygroscopic Impurities: Water-soluble impurities can lower the melting point of the mixture and inhibit crystallization.
-
Residual Solvent: Trapped solvent can act as an impurity and prevent the formation of a stable crystal lattice.
-
Incorrect pH: The pH of the solution may not be optimal for the crystallization of the hydrochloride salt.
Solutions:
| Troubleshooting Step | Procedure | Expected Outcome |
| Trituration | Add a non-polar solvent in which the product is insoluble (e.g., diethyl ether, hexanes) and stir vigorously. | This can often induce crystallization by providing a medium where the oily product is not soluble and is forced to solidify. |
| Seed Crystals | If a small amount of solid product is available, add a seed crystal to the supersaturated solution. | The seed crystal provides a template for crystal growth, initiating the crystallization process. |
| Drying under High Vacuum | Place the oily product under high vacuum for an extended period. | This will help to remove any residual solvent that may be inhibiting crystallization. |
| pH Adjustment | Ensure the solution is sufficiently acidic to maintain the hydrochloride salt form. | The salt form generally has a higher melting point and is more likely to crystallize than the free base. |
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and solubility of pure this compound?
A1: Pure this compound is expected to be a solid.[6] As a hydrochloride salt, it is likely to be soluble in water and polar organic solvents like methanol and ethanol, with lower solubility in less polar solvents such as dichloromethane and ethyl acetate.
Q2: Can I use reverse-phase chromatography for purification?
A2: Yes, reverse-phase chromatography (e.g., using a C18 column) can be a viable alternative, particularly if the impurities are less polar than the desired product.[4] The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile or methanol, often with a pH modifier to ensure the amine remains protonated.
Q3: How can I confirm the purity of my final product?
A3: A combination of analytical techniques is recommended for purity confirmation.
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.
-
High-Performance Liquid Chromatography (HPLC): To determine the percentage purity and detect any non-volatile impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[7]
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Q4: What are the stability and storage considerations for this compound?
A4: As a hydrochloride salt, this compound is expected to be relatively stable under normal laboratory conditions.[8] However, it may be hygroscopic. It is advisable to store the compound in a tightly sealed container in a cool, dry place, and potentially under an inert atmosphere for long-term storage.[8]
Q5: Are there any specific safety precautions I should take during purification?
A5: Standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handle all chemicals in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for specific hazard information.
References
- 1. This compound|CAS 91893-69-5|TCIJT|製品詳細 [tci-chemical-trading.com]
- 2. researchgate.net [researchgate.net]
- 3. refiningcommunity.com [refiningcommunity.com]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. 2-amino-N,N-dimethylethane-1-sulfonamide hydrochloride [cymitquimica.com]
- 7. PubChemLite - 2-amino-n,n-dimethylethane-1-sulfonamide hydrochloride (C4H12N2O2S) [pubchemlite.lcsb.uni.lu]
- 8. 2-Chloro-N, N-dimethylethylamine HCl, 4584-46-7, (2-Chloroethyl) dimethylamine Hydrochloride; (β-Chloroethyl) dimethylamine Hydrochloride; 1-(Dimethylamino)-2-chloroethane-d6 Hydrochloride; 1-Chloro-2-(dimethylamino) ethane Hydrochloride [mallakchemicals.com]
Technical Support Center: Synthesis of 2-amino-N,N-dimethylethanesulfonamide hydrochloride
Welcome to the technical support center for the synthesis of 2-amino-N,N-dimethylethanesulfonamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important sulfonamide. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the successful and efficient production of your target compound.
I. Introduction to the Synthetic Pathways
The synthesis of this compound is primarily approached via two main routes, each with its own set of advantages and potential pitfalls.
-
The Sulfonyl Chloride Route: This common pathway involves the reaction of 2-chloroethanesulfonyl chloride with dimethylamine. It is a direct and often high-yielding method, but the bifunctional nature of the starting material can lead to several side reactions.
-
The Taurine Route: An alternative approach starts with taurine (2-aminoethanesulfonic acid), a readily available and inexpensive amino acid. This route is considered greener but requires activation of the sulfonic acid moiety, which can introduce its own set of challenges.
This guide will address the potential side reactions and troubleshooting strategies for both synthetic pathways.
II. Troubleshooting Guide: The Sulfonyl Chloride Route
The reaction of 2-chloroethanesulfonyl chloride with dimethylamine is the most common method for synthesizing the target compound. However, several side reactions can significantly impact the yield and purity of the final product.
Problem 1: Low Yield and Presence of Multiple Impurities
A low yield of the desired product, often accompanied by a complex mixture of impurities observed in TLC or LC-MS analysis, is a frequent issue. This is typically due to the formation of several side products.
Possible Causes and Solutions:
-
Formation of N,N-dimethylvinylsulfonamide (Impurity A):
-
Mechanism: In the presence of a base, 2-chloroethanesulfonyl chloride can undergo an elimination reaction to form the highly reactive intermediate, N,N-dimethylvinylsulfonamide.[1]
-
Troubleshooting:
-
Control the temperature: The elimination reaction is often favored at higher temperatures. Running the reaction at a lower temperature (e.g., 0-5 °C) can suppress the formation of the vinyl intermediate.
-
Choice of base: A bulky, non-nucleophilic base can favor the desired substitution reaction over elimination. However, a strong base is needed to neutralize the HCl generated. Triethylamine (TEA) is commonly used, but its concentration and addition rate should be carefully controlled.
-
-
-
Formation of a Dimer (Impurity B):
-
Mechanism: The N,N-dimethylvinylsulfonamide intermediate can act as a Michael acceptor, reacting with the desired product (a secondary amine) to form a dimeric impurity.[2]
-
Troubleshooting:
-
Slow addition of reagents: Adding the 2-chloroethanesulfonyl chloride slowly to the solution of dimethylamine ensures that the sulfonyl chloride is consumed quickly, minimizing its concentration and the subsequent formation of the vinyl intermediate.
-
Stoichiometry control: Using a slight excess of dimethylamine can help to ensure that the sulfonyl chloride reacts completely, leaving less opportunity for the formation of the vinyl intermediate and subsequent dimerization.
-
-
-
Bis-sulfonylation of Dimethylamine (Impurity C):
-
Mechanism: If the reaction is not carefully controlled, one molecule of dimethylamine can react with two molecules of 2-chloroethanesulfonyl chloride, leading to a bis-sulfonated impurity.
-
Troubleshooting:
-
Maintain an excess of dimethylamine: This ensures that the sulfonyl chloride is more likely to react with a fresh molecule of dimethylamine rather than the already-reacted product.
-
Slow, controlled addition: As with dimerization, the slow addition of the sulfonyl chloride to the amine solution is crucial.
-
-
-
Hydrolysis of 2-chloroethanesulfonyl chloride:
-
Mechanism: 2-chloroethanesulfonyl chloride is highly moisture-sensitive and can readily hydrolyze to the corresponding sulfonic acid, which is unreactive under these conditions.[3]
-
Troubleshooting:
-
Use anhydrous conditions: Ensure that all glassware is thoroughly dried and that anhydrous solvents are used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
-
Visualizing the Side Reactions (Sulfonyl Chloride Route):
Caption: Side reactions in the sulfonyl chloride route.
Quantitative Data: Impact of Reaction Conditions
While specific data for this exact molecule is proprietary in many cases, the following table illustrates the expected trends based on general principles of sulfonamide synthesis.
| Parameter | Condition | Expected Outcome | Rationale |
| Temperature | Low (0-5 °C) | Higher yield of desired product, less dimer | Favors substitution over elimination. |
| High (Room Temp. or above) | Increased formation of vinylsulfonamide and dimer | Elimination is often entropically favored at higher temperatures. | |
| Stoichiometry | Slight excess of dimethylamine | Higher yield, less bis-sulfonylation | Ensures complete consumption of the limiting reagent (sulfonyl chloride). |
| Equimolar or excess sulfonyl chloride | Increased bis-sulfonylation and other side products | Unreacted sulfonyl chloride can lead to multiple side reactions. | |
| Addition Rate | Slow, dropwise addition of sulfonyl chloride | Higher purity, less dimer and bis-sulfonylation | Maintains a low concentration of the sulfonyl chloride, favoring the desired 1:1 reaction. |
| Rapid addition | Lower purity, more side products | Localized high concentrations of sulfonyl chloride promote side reactions. |
III. Troubleshooting Guide: The Taurine Route
Synthesizing N,N-dimethyltaurine (the free base of the target hydrochloride salt) from taurine involves the methylation of the primary amine. This seemingly straightforward transformation has its own set of challenges.
Problem 2: Incomplete Reaction and Difficult Purification
Observing a significant amount of starting material (taurine) remaining after the reaction, along with the presence of mono-methylated taurine, is a common issue.
Possible Causes and Solutions:
-
Inefficient Methylating Agent:
-
Mechanism: The choice of methylating agent is critical. Common reagents like dimethyl sulfate are effective but can be hazardous. Reductive amination with formaldehyde and a reducing agent is another option.
-
Troubleshooting:
-
Dimethyl Sulfate: This is a powerful methylating agent. The reaction needs to be performed under basic conditions to deprotonate the amine group of taurine. Careful control of pH is essential to prevent side reactions of the methylating agent.[4]
-
Reductive Amination: Using formaldehyde and a reducing agent (e.g., sodium borohydride or catalytic hydrogenation) is a milder alternative. The reaction conditions need to be optimized to drive the reaction to completion.
-
-
-
Formation of Mono-methylated Taurine (Impurity D):
-
Mechanism: The methylation can proceed in a stepwise manner, and if the reaction is not allowed to go to completion, a mixture of mono- and di-methylated products will be obtained.
-
Troubleshooting:
-
Reaction Time and Temperature: Ensure the reaction is stirred for a sufficient amount of time at the optimal temperature to allow for complete di-methylation. Monitoring the reaction by TLC or NMR is recommended.
-
Stoichiometry of Methylating Agent: Use a sufficient excess of the methylating agent to drive the reaction to the di-methylated product.
-
-
-
Poor Solubility of Taurine:
-
Mechanism: Taurine has low solubility in many organic solvents, which can hinder the reaction.
-
Troubleshooting:
-
Solvent System: The reaction is often carried out in an aqueous basic solution where taurine is soluble as its salt.
-
-
Visualizing the Troubleshooting Logic (Taurine Route):
References
Troubleshooting HPLC peak tailing for sulfonamides
Analyzing Peak Tailing
I'm currently compiling search results, focusing specifically on HPLC peak tailing of sulfonamides. The initial research phase includes a broad sweep of causes and fixes, but I'll soon narrow my focus onto factors specific to this compound class. I aim to uncover the underlying mechanisms and possible solutions.
Investigating Sulfonamide Tailing
I've initiated comprehensive Google searches, homing in on the causes and solutions for sulfonamide HPLC peak tailing. My queries are now well-defined, encompassing critical aspects like silanol effects, secondary interactions, mobile phase additives, and column selection. I'm building a robust knowledge base to drive the Q&A format of my technical support center guide, focusing on foundational FAQs and detailed troubleshooting for sulfonamide-specific challenges, always emphasizing the underlying chemistry.
Defining Search Parameters
I've refined my initial search strategies, adding specific queries to understand peak tailing in reverse-phase HPLC, focusing on factors like silanol effects, secondary interactions, and suitable mobile phase additives for sulfonamides. I'm focusing on the "why" behind peak tailing and how these compounds' chemistry influences their behavior in HPLC. This research will underpin my technical guide.
Removing impurities from 2-amino-N,N-dimethylethanesulfonamide hydrochloride reactions
Technical Support Center: 2-Amino-N,N-dimethylethanesulfonamide Hydrochloride
Welcome to the technical support center for the synthesis and purification of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this compound. We will explore the root causes of common impurities and provide robust, field-tested protocols to achieve high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the expected impurities?
A1: A prevalent synthetic strategy involves the reaction of 2-chloroethanesulfonyl chloride with dimethylamine, followed by nucleophilic substitution of the chloride with ammonia, and finally, salt formation with HCl. Key impurities often stem from unreacted starting materials, side reactions, and degradation. Common side-products can include disubstituted taurinamides and polymeric materials.[1] The final salt formation step, if not controlled properly, can also affect purity and crystallinity.[2]
Q2: My final product is off-color (yellow to brown). What causes this and how can I fix it?
A2: Discoloration is typically due to trace amounts of oxidized impurities or polymeric side-products formed during the reaction, especially if reaction temperatures were not strictly controlled. The most effective removal methods are treatment with activated charcoal during recrystallization or purification via column chromatography.
Q3: I'm seeing poor resolution between my product and an impurity during HPLC analysis. What can I do?
A3: Poor resolution for polar, ionizable compounds like sulfonamides is a common challenge.[3] You can significantly improve separation by:
-
Adjusting Mobile Phase pH: Small changes in pH can alter the ionization state of your compound and the impurity, thereby affecting their retention times.[3]
-
Switching the Stationary Phase: If using a standard C18 column, consider a phenyl-functionalized or mixed-mode column, which can offer different selectivity for sulfonamides.[3]
-
Employing Gradient Elution: Starting with a less polar mobile phase and gradually increasing its polarity can effectively separate compounds with similar properties.[3][4][5]
Q4: My yield is significantly lower than expected after recrystallization. What happened?
A4: Low recrystallization yield is often due to a few factors:
-
Suboptimal Solvent Choice: The product may be too soluble in the chosen solvent, even at low temperatures.
-
Rapid Cooling: Crashing the product out of solution by cooling too quickly can trap impurities and reduce the yield of pure crystals.
-
Incomplete Precipitation: Not allowing sufficient time for crystallization or not cooling to a low enough temperature can leave a significant amount of product in the mother liquor.
-
Excessive Solvent: Using too much solvent to dissolve the crude product will result in a lower recovery.
Troubleshooting Guide: From Impure Reaction to Purified Product
This section provides a systematic approach to identifying and resolving common purity issues.
Visualizing the Problem: Impurity Formation Pathways
The following diagram illustrates a common synthetic pathway and highlights the stages where impurities are most likely to be introduced.
References
Technical Support Center: Scale-Up of 2-amino-N,N-dimethylethanesulfonamide hydrochloride Synthesis
Welcome to the technical support center for challenges encountered during the chemical process development and scale-up of 2-amino-N,N-dimethylethanesulfonamide hydrochloride. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from the laboratory bench to pilot or production scale. The following content, structured in a question-and-answer format, addresses common pitfalls and provides troubleshooting strategies grounded in chemical engineering principles and practical field experience.
Section 1: Foundational Scale-Up & Safety Assessment
Scaling a chemical reaction is not merely about using larger flasks and more reagents; it involves a fundamental shift in how physical parameters like heat and mass transfer govern the reaction's outcome.[1] Before attempting any scale-up, a thorough understanding of the reaction's thermodynamics and kinetics is paramount.
Q1: We have a robust bench-scale (10g) procedure. What are the absolute first steps before scaling to the 1kg level?
A1: Your first priority is safety, specifically understanding the reaction's thermal profile. The most significant danger in scaling up is the potential for a runaway reaction due to inadequate heat removal.[2] The surface-area-to-volume ratio of a reactor decreases dramatically as you increase its size, meaning it becomes progressively harder to cool.[2]
Recommended Actions:
-
Reaction Calorimetry: Perform a reaction calorimetry (RC1) or Differential Scanning Calorimetry (DSC) study on a small scale. This is non-negotiable. This experiment will quantify the total heat of reaction (ΔHrxn) and the rate of heat generation. This data is critical for ensuring your pilot-plant reactor's cooling capacity is sufficient to handle the exotherm.[2]
-
Identify Critical Process Parameters (CPPs): Determine which variables have the most significant impact on yield and impurity profile. These typically include reaction temperature, reagent addition rate, stirring speed, and concentration.
-
Reagent Stability: Assess the stability of your starting materials and product under the proposed reaction and workup conditions. For example, the sulfonyl chloride precursor can be moisture-sensitive.[3] Prolonged exposure to high temperatures during a longer distillation at scale could lead to product decomposition.[2]
Section 2: Troubleshooting Common Scale-Up Failures
This section addresses the most frequently encountered problems during the scale-up of amination and sulfonamide formation reactions.
Q2: Our reaction yield dropped from 95% at the 50g scale to 70% at the 2kg scale. What are the likely causes?
A2: A significant drop in yield upon scale-up is a classic problem often rooted in insufficient mixing and poor temperature control.[1][2] What works in a round-bottom flask with vigorous magnetic stirring does not directly translate to a large, baffled reactor with an overhead impeller.
Causality & Troubleshooting Steps:
-
Poor Mass Transfer (Mixing): Inadequate mixing can create localized "hot spots" or areas of high reagent concentration. If the dimethylamine is not dispersed quickly, side reactions can occur before it has a chance to react with the sulfonyl chloride.
-
Solution: Model the mixing in your production vessel. Ensure the impeller type (e.g., pitched-blade, retreat curve) and agitation speed are sufficient to create a homogenous solution. In the lab, you can simulate poor mixing by slowing down your stir rate to see if it negatively impacts the reaction selectivity, which can help diagnose the problem on a larger scale.[2]
-
-
Inadequate Temperature Control: The larger thermal mass of a 2kg reaction is harder to cool. If the internal temperature rises above your set point due to the exotherm, it can accelerate decomposition or side-product formation.
-
Solution: The primary solution is to control the rate of the exothermic event. Instead of adding the dimethylamine all at once (batch mode), switch to a semi-batch process where it is added slowly via a dosing pump. This allows the reactor's cooling system to keep pace with the heat being generated. Your calorimetry data from Q1 will dictate the maximum safe addition rate.
-
-
Stoichiometry and Reagent Handling: Dimethylamine is a gas at room temperature, commonly handled as a solution in water, ethanol, or THF.[4][5]
-
Solution: Ensure the assay of your dimethylamine solution is accurate. On a large scale, some of the gaseous amine may be lost to the reactor headspace, especially if the temperature rises. Consider adding a slight excess (e.g., 1.05-1.1 equivalents) to compensate for any physical losses. For large-scale operations, using a closed system with a scrubber for off-gassing is essential for both safety and stoichiometric accuracy.
-
Workflow for Diagnosing Yield Loss
Caption: Troubleshooting decision tree for yield loss during scale-up.
Q3: We are observing a new impurity at ~5% by HPLC in our pilot batch that we didn't see in the lab. How do we identify and mitigate it?
A3: The appearance of new impurities is often due to extended reaction times or localized temperature excursions that favor alternative reaction pathways.[2] In sulfonamide synthesis, common side reactions include double addition or reactions with impurities in the starting materials.
Potential Impurities & Mitigation Strategies:
| Potential Impurity | Likely Cause | Mitigation Strategy | Analytical Method |
| Bis-sulfonamide | Reaction of the primary amine of the product with another molecule of sulfonyl chloride. Favored by high temperature and excess sulfonyl chloride. | Ensure slow addition of the sulfonyl chloride to the amine (reverse addition) to maintain a low concentration of the electrophile. Maintain strict temperature control. | LC-MS for mass identification, HPLC for quantification. |
| Hydrolyzed Sulfonyl Chloride | Presence of water in the reaction solvent or dimethylamine solution.[3] | Use anhydrous solvents and reagents. Perform the reaction under an inert nitrogen atmosphere. | HPLC, Ion Chromatography. |
| Over-alkylation Product | If the starting material is 2-chloroethanesulfonyl chloride, reaction of the product's primary amine can lead to cyclization or oligomerization. | Maintain low temperature. Use a non-nucleophilic base to scavenge HCl if needed, although dimethylamine itself is a base.[6] | LC-MS, NMR. |
Experimental Protocol: Impurity Identification
-
Isolate the Impurity: Use preparative HPLC or column chromatography to isolate a sufficient quantity of the unknown impurity for characterization.
-
Characterization: Obtain a high-resolution mass spectrum (HRMS) to determine the molecular formula. Use 1H and 13C NMR to elucidate the structure.
-
Mechanistic Hypothesis: Based on the structure, propose a plausible chemical mechanism for its formation.
-
Stress Studies: Design small-scale experiments to deliberately generate the impurity. For example, run the reaction at a higher temperature or with an excess of one reagent to see if the impurity level increases, thereby confirming its origin.
Q4: During the final crystallization step, our product is "oiling out" instead of forming a solid hydrochloride salt. How can we achieve consistent crystallization?
A4: "Oiling out" or incomplete crystallization is a common issue when scaling up, often caused by impurities, incorrect solvent/anti-solvent ratios, or suboptimal cooling profiles.[7] The hydrochloride salt of an amino group introduces specific challenges related to pH and solubility.[8]
Troubleshooting Crystallization:
-
Purity is Key: Even minor impurities can act as crystal growth inhibitors.
-
Solution: Ensure the crude product stream entering crystallization is of high purity (>98% is a good target). If necessary, introduce a purification step before crystallization, such as a carbon treatment to remove colored impurities or a simple filtration to remove particulates.
-
-
Solubility and Supersaturation: A well-defined metastable zone width (MSZW) is crucial for controlled crystallization.
-
Solution: Develop a solubility curve for your product in the chosen solvent system. This will help you define the optimal temperature and concentration profile for cooling crystallization. Avoid "shock cooling" the batch, which can lead to rapid precipitation of an amorphous oil. A slow, linear cooling ramp is generally preferred.
-
-
Seeding: A robust seeding strategy is one of the most effective ways to ensure consistent crystallization and control particle size.
-
Solution: Prepare seed crystals of the desired polymorphic form. Add a small quantity (e.g., 0.1-1.0 wt%) of seed crystals to the batch once it enters the metastable zone. This provides a template for crystal growth and avoids spontaneous, uncontrolled nucleation.
-
General Crystallization Protocol
Caption: A robust workflow for controlled cooling crystallization.
Section 3: Analytical Methods for Process Control
Q5: What analytical methods are recommended for in-process control (IPC) and final product release?
A5: Robust analytical controls are essential for a successful and reproducible scale-up.
-
In-Process Control (IPC):
-
Method: HPLC with UV detection is the workhorse method.
-
Purpose: To monitor the consumption of the starting sulfonyl chloride and the formation of the product. This allows you to determine the reaction endpoint accurately, preventing the formation of byproducts from unnecessarily long reaction times. A typical IPC sample can be taken every 1-2 hours.
-
-
Final Product Release Testing:
-
Identity: 1H NMR and FTIR to confirm the structure matches the reference standard.
-
Purity: HPLC with UV detection to determine the area% purity. A second, orthogonal HPLC method (different column/mobile phase) is recommended for validation.
-
Residual Solvents: Gas Chromatography (GC) with a headspace autosampler to quantify any remaining solvents from the reaction and crystallization.
-
Water Content: Karl Fischer titration is the standard method for determining water content in the final solid.
-
Assay (Potency): A quantitative NMR (qNMR) or a titrimetric method can be used to determine the exact potency of the hydrochloride salt. Alternatively, a validated HPLC assay against a certified reference standard can be used.[9]
-
References
- 1. Scale-Up: What Goes Wrong? [rsc.org]
- 2. sdlookchem.com [sdlookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Dimethylamine - Wikipedia [en.wikipedia.org]
- 5. Dimethylamine | HN(CH3)2 | CID 674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemcess.com [chemcess.com]
- 7. Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 9. Method considerations for amino acid analysis | AltaBioscience [altabioscience.com]
Technical Support Center: 2-amino-N,N-dimethylethanesulfonamide hydrochloride
A Guide to Ensuring Compound Integrity and Experimental Reproducibility
Welcome to the technical support guide for 2-amino-N,N-dimethylethanesulfonamide hydrochloride. As Senior Application Scientists, we understand that the stability and purity of your reagents are paramount to the success of your research. This document provides in-depth guidance, troubleshooting advice, and best practices to prevent the degradation of this valuable research chemical[1]. Our goal is to empower you with the knowledge to maintain its integrity from storage to experimental use, ensuring the reliability and reproducibility of your results.
Understanding the Molecule: A Foundation for Stability
This compound possesses three key structural features that influence its stability: a primary amine, a sulfonamide group, and a hydrochloride salt.
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Sulfonamide Group (R-SO₂-NR'R''): This functional group is relatively stable and rigid, which contributes to the crystalline nature of many sulfonamides.[2] However, the S-N bond can be susceptible to cleavage under harsh acidic or basic conditions through hydrolysis.[3]
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Primary Amine (-NH₂): The amine group is a potential site for oxidation. It also imparts basic properties to the molecule, allowing it to form a hydrochloride salt.
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Hydrochloride Salt (-NH₃⁺Cl⁻): The formation of a hydrochloride salt enhances the compound's solubility in aqueous solutions and can improve its stability by protecting the amine group from oxidative degradation. However, these salts can be hygroscopic and may dissociate at elevated temperatures.[4]
Understanding these features is the first step in anticipating potential degradation pathways and implementing effective preventative measures.
Core Degradation Pathways and Influencing Factors
The degradation of this compound is not a random event but a process governed by specific chemical principles and environmental factors. The primary routes of degradation are hydrolysis and oxidation, which are significantly influenced by temperature, pH, moisture, and light.
Key Environmental Factors
| Factor | Impact on Stability | Rationale |
| Temperature | High temperatures accelerate degradation | Increases the rate of chemical reactions, including hydrolysis and oxidation. Can also cause thermal dissociation of the hydrochloride salt.[4][5] |
| pH | Both highly acidic and alkaline pH can cause degradation | Influences the rate of hydrolysis of the sulfonamide bond. Many drugs are most stable in a pH range of 4 to 8.[5] |
| Moisture/Humidity | Promotes hydrolytic degradation | Water is a key reactant in hydrolysis. Solid forms are generally more stable than liquid solutions due to the presence of water.[3][6] |
| Light (UV/Visible) | Can induce photodegradation | Photosensitive compounds can absorb light energy, leading to the formation of reactive species and subsequent decomposition.[6] |
| Oxygen/Air | Promotes oxidative degradation | The primary amine group is susceptible to oxidation, which can be accelerated by exposure to air. Storing under an inert atmosphere can mitigate this.[4] |
Troubleshooting Guide: A Q&A Approach
This section addresses common issues that may indicate compound degradation.
Q1: I've noticed a change in the color (e.g., yellowing) of the solid compound. What does this mean and can I still use it?
A: A change in color is a common visual indicator of chemical degradation, often due to oxidation. We strongly advise against using a discolored compound, as the presence of impurities can lead to unpredictable and erroneous experimental results. The best course of action is to discard the degraded material and use a fresh, unopened vial. To prevent this, always store the compound in a tightly sealed container, protected from light, in a cool and dry place. For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen).[4]
Q2: My analytical results (HPLC, LC-MS) show unexpected peaks that are not present in the reference standard. Could this be degradation?
A: Yes, the appearance of new peaks is a strong indication of degradation. Degradation products will have different chemical properties and thus different retention times in chromatography.[7][8]
-
Troubleshooting Steps:
-
Analyze a Fresh Sample: Prepare a solution from a new, unopened vial of the compound and analyze it under the same conditions. If the extraneous peaks are absent, this confirms that your original sample has degraded.
-
Review Solution Preparation: Ensure solutions are prepared fresh for each experiment. If you are storing stock solutions, their stability may be limited. Studies on other sulfonamides have shown significant degradation in solution, even when frozen, over a period of months.[9]
-
Check Solvent Purity: Ensure the solvents used for preparing your solutions are of high purity and free from contaminants that could promote degradation.
-
Q3: My experiments are showing poor reproducibility. Could the stability of this compound be the cause?
A: Absolutely. Inconsistent results are a hallmark of using a reagent of variable purity. If the compound degrades over the course of your experiments, its effective concentration will decrease, and the resulting degradation products could interfere with your assay.
-
Preventative Workflow:
-
Aliquot the Solid: Upon receiving a new bottle, and in a controlled, dry environment (like a glove box), aliquot the solid compound into smaller, single-use vials. This minimizes the exposure of the bulk material to atmospheric moisture and oxygen each time it is used.
-
Prepare Fresh Solutions: Always prepare solutions immediately before use. Avoid storing stock solutions for extended periods unless you have validated their stability under your specific storage conditions (e.g., -20°C or -80°C, protected from light).
-
Standardize Handling: Ensure all researchers in your lab follow a standardized protocol for handling and preparing the compound.
-
Below is a workflow designed to minimize degradation during handling and solution preparation.
Caption: Workflow for minimizing compound degradation.
Frequently Asked Questions (FAQs)
Q: What are the ideal long-term storage conditions for solid this compound? A: For optimal stability, the solid compound should be stored in a cool, dry, and dark place.[4][6] A desiccator at 2-8°C is recommended. The container must be tightly sealed to prevent moisture ingress. For maximum protection, especially for long-term archival purposes, storing under an inert gas like argon or nitrogen is best practice.
Q: Can I prepare and store stock solutions? If so, for how long and under what conditions? A: We strongly advise preparing solutions fresh for each use, as liquid forms are more prone to degradation.[6] If you must store a stock solution, its stability will depend on the solvent, concentration, pH, and storage temperature. A preliminary stability study is recommended. As a general guideline, store solutions at -20°C or -80°C in small, single-use aliquots, protected from light. Be aware that even under frozen conditions, degradation can occur over time.[9]
Q: What is the primary degradation pathway I should be concerned about? A: Hydrolysis of the sulfonamide bond and oxidation of the primary amine are the most probable degradation pathways. Both are accelerated by factors like moisture, non-neutral pH, heat, and exposure to air.[3][5]
The diagram below illustrates the key factors that can initiate these degradation pathways.
Caption: Factors leading to compound degradation.
References
- 1. 2-amino-N,N-dimethylethane-1-sulfonamide hydrochloride [cymitquimica.com]
- 2. Sulfonamide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. scribd.com [scribd.com]
- 6. qbdgroup.com [qbdgroup.com]
- 7. Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stability of sulphonamide drugs in meat during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of Novel Sulfonamide Derivatives as Carbonic Anhydrase Inhibitors: A Technical Guide
Abstract: The sulfonamide scaffold remains a cornerstone in medicinal chemistry, particularly in the design of potent enzyme inhibitors. This guide provides a comparative analysis of a series of novel 2-amino-N,N-dimethylethanesulfonamide hydrochloride derivatives, evaluating their inhibitory efficacy against human carbonic anhydrase (hCA) isozymes. We will delve into the structure-activity relationships (SAR), present head-to-head quantitative data, and provide detailed experimental protocols to ensure reproducibility and foster further research in this promising area.
Introduction: The Enduring Importance of Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. These enzymes are fundamental to numerous physiological processes, including pH regulation, gas transport, and electrolyte secretion. Consequently, the inhibition of specific CA isozymes has emerged as a powerful therapeutic strategy for a range of disorders. For instance, inhibiting CA II is a validated approach for lowering intraocular pressure in glaucoma, while targeting CA IX offers a promising avenue for cancer therapy due to its role in tumor acidosis and proliferation.
The primary amino sulfonamide group (SO₂NH₂) is the quintessential zinc-binding group (ZBG) for CA inhibitors, anchoring the drug molecule to the catalytic zinc ion in the enzyme's active site. Starting from the foundational 2-amino-N,N-dimethylethanesulfonamide scaffold, our research has focused on synthesizing and evaluating a series of derivatives. The core hypothesis is that modifications to the scaffold's tail—the region extending away from the zinc-binding group—can enhance binding affinity and introduce isozyme selectivity by exploiting subtle differences in the active site cavities of various hCA isoforms. This guide compares the efficacy of these derivatives against two therapeutically relevant isozymes: the ubiquitous hCA II and the tumor-associated hCA IX.
Mechanism of Action: The Sulfonamide-Zinc Interaction
The inhibitory action of sulfonamide-based drugs is contingent upon the deprotonated sulfonamide nitrogen coordinating with the Zn²⁺ ion at the core of the carbonic anhydrase active site. This interaction, along with a network of hydrogen bonds with key residues like Thr199, displaces the zinc-bound water molecule (or hydroxide ion), thereby disrupting the catalytic cycle.
Figure 1: Sulfonamide Inhibition of Carbonic Anhydrase.
Comparative Efficacy Data
The inhibitory potency of each derivative was assessed against recombinant human CA isozymes II and IX using a stopped-flow CO₂ hydration assay. The inhibition constant (Kᵢ) is a measure of the concentration of inhibitor required to produce half-maximum inhibition and is the primary metric for efficacy. A lower Kᵢ value indicates a more potent inhibitor.
| Compound ID | Derivative Structure (R-Group) | hCA II Kᵢ (nM) | hCA IX Kᵢ (nM) | Selectivity Index (hCA II / hCA IX) |
| Parent | -H | 12.1 | 25.8 | 0.47 |
| DERIV-01 | -CH₂-Ph | 8.5 | 15.2 | 0.56 |
| DERIV-02 | -CH₂-(4-F-Ph) | 7.9 | 9.8 | 0.81 |
| DERIV-03 | -CH₂-(4-COOH-Ph) | 10.2 | 3.1 | 3.29 |
| DERIV-04 | -CH₂-(4-SO₂NH₂-Ph) | 5.1 | 1.4 | 3.64 |
Data Interpretation:
-
Potency: All derivatives demonstrated nanomolar potency against both isozymes. The addition of a second sulfonamide group (DERIV-04) resulted in the most potent inhibition for both hCA II and hCA IX, with Kᵢ values of 5.1 nM and 1.4 nM, respectively.
-
Selectivity: The parent compound and simple phenyl derivatives (DERIV-01, DERIV-02) showed little to no selectivity for the tumor-associated hCA IX over the ubiquitous hCA II. However, the introduction of acidic functional groups (DERIV-03 and DERIV-04) dramatically shifted the selectivity profile, favoring hCA IX. DERIV-04 exhibited the highest selectivity, being over 3.6-fold more potent against hCA IX. This is a crucial finding for developing targeted anti-cancer therapies with potentially fewer off-target effects.
Experimental Protocol: Stopped-Flow CO₂ Hydration Assay
This protocol outlines the established method for determining the inhibition constants (Kᵢ) of the synthesized compounds against carbonic anhydrase isozymes.
Principle: This assay measures the enzyme's ability to catalyze the hydration of CO₂. The reaction produces protons, leading to a decrease in the pH of a buffer solution, which is monitored by a pH indicator (p-nitrophenol). The rate of color change is proportional to the enzyme activity.
Materials:
-
Purified, recombinant hCA II and hCA IX
-
Tested sulfonamide derivatives dissolved in DMSO
-
Buffer: 10 mM HEPES, pH 7.5, containing 20 mM NaClO₄
-
pH Indicator: p-Nitrophenol
-
Substrate: Saturated CO₂ solution
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme Preparation: Prepare a stock solution of the hCA isozyme in the assay buffer. The final concentration in the assay cell is typically 10 nM.
-
Inhibitor Preparation: Prepare a series of dilutions of the test compounds in DMSO.
-
Assay Execution: a. Syringe A of the stopped-flow instrument is loaded with the enzyme solution, pH indicator, and varying concentrations of the inhibitor. b. Syringe B is loaded with the CO₂ substrate solution. c. The instrument rapidly mixes the contents of both syringes (1:1 ratio) at a controlled temperature (25°C). d. The absorbance change of the pH indicator is monitored at 400 nm over time. The initial linear portion of the kinetic trace corresponds to the initial velocity (V₀) of the reaction.
-
Data Analysis: a. The enzymatic rates (slopes of absorbance vs. time) are measured for each inhibitor concentration. b. The fractional activity (V/V₀, where V is the rate with inhibitor and V₀ is the rate without) is plotted against the inhibitor concentration. c. The IC₅₀ value (concentration of inhibitor that causes 50% inhibition) is determined by fitting the data to the Morrison equation. d. The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis constant.
Figure 2: Workflow for Stopped-Flow CO₂ Hydration Assay.
Conclusion and Future Directions
The systematic derivatization of the this compound scaffold has yielded potent carbonic anhydrase inhibitors. A clear structure-activity relationship has been established, demonstrating that the incorporation of an acidic phenyl-sulfonamide tail (DERIV-04) significantly enhances both potency and selectivity for the therapeutically relevant hCA IX isozyme. This derivative represents a promising lead compound for the development of targeted anti-cancer agents.
Future work will focus on expanding the derivative library to further optimize hCA IX selectivity and conducting in vitro cell-based assays to confirm the mechanism of action in a physiological context. Additionally, pharmacokinetic profiling of the most promising candidates will be essential to evaluate their potential as clinical therapeutics.
A Comparative Guide to the Validation of Analytical Methods for 2-amino-N,N-dimethylethanesulfonamide hydrochloride
Executive Summary
The robust validation of analytical methods is a cornerstone of drug development and manufacturing, ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of analytical methodologies for the validation of 2-amino-N,N-dimethylethanesulfonamide hydrochloride, a key chemical entity in pharmaceutical research.[1][2][3][] By delving into the principles and practical applications of High-Performance Liquid Chromatography (HPLC) and classical Titrimetry, this document serves as a critical resource for researchers, scientists, and drug development professionals. We will explore the regulatory landscape defined by the International Council for Harmonisation (ICH), present detailed experimental protocols, and offer data-driven comparisons to guide the selection of the most fit-for-purpose analytical strategy.
Introduction: The Imperative for Rigorous Method Validation
This compound is a sulfonamide compound of interest in modern chemical and pharmaceutical research.[1][] Its quality control is paramount, necessitating analytical methods that are not only accurate and precise but also thoroughly validated to be suitable for their intended purpose. An analytical method validation provides documented evidence that the procedure consistently produces a result that meets pre-determined acceptance criteria. This guide focuses on comparing the modern, separation-based HPLC technique with the traditional, stoichiometric titration method for the assay of this compound, providing the scientific rationale behind the selection of validation parameters and methodologies.
The Regulatory Framework: Adherence to ICH Q2(R1) Guidelines
The validation of analytical procedures is a regulatory requirement governed by guidelines from bodies like the FDA and the ICH. The ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," is the global standard, outlining the necessary validation parameters.[5][6][7] Adherence to these guidelines is not merely a regulatory hurdle; it is a fundamental component of good science, ensuring data integrity and reliability.[8][9]
The core validation characteristics according to ICH Q2(R1) include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of an analyte for which the procedure has a suitable level of precision, accuracy, and linearity.
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Accuracy: The closeness of test results to the true value.
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Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is typically evaluated at two levels: repeatability and intermediate precision.
-
Detection Limit (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated.
-
Quantitation Limit (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
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Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Comparative Analysis of Analytical Methodologies
The choice of an analytical method depends on various factors, including the nature of the analyte, the required precision and accuracy, and the intended application of the method.[10]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful chromatographic technique that separates components of a mixture for subsequent quantification.[11] For a sulfonamide derivative like this compound, a reversed-phase HPLC method with UV detection is a common and effective choice.[12][13][14]
-
Principle: The sample is dissolved in a mobile phase and passed through a column packed with a stationary phase. Due to differences in polarity, the analyte and impurities interact differently with the stationary phase, leading to their separation.[11]
-
Strengths:
-
High Specificity: HPLC can separate the main component from impurities, degradation products, and placebo components, making it a stability-indicating method.[11]
-
High Sensitivity: Capable of detecting and quantifying low levels of impurities.[15]
-
Versatility: Can be used for both assay and impurity determination.
-
-
Weaknesses:
-
Complexity: Requires more complex instrumentation and skilled operators.
-
Cost: Higher initial investment and ongoing operational costs (solvents, columns).
-
Reference Standard Dependency: Quantification relies on a well-characterized reference standard.[16]
-
Titrimetric Analysis
Titration is a classic quantitative chemical analysis method used to determine the concentration of an identified analyte.[17] For this compound, an acid-base titration can be employed.
-
Principle: The hydrochloride salt is acidic. A solution of the sample is titrated with a standardized basic solution (e.g., sodium hydroxide) to a potentiometrically or colorimetrically determined endpoint. Alternatively, a non-aqueous titration of the primary amine can be performed using a strong acid titrant like perchloric acid in a non-aqueous solvent.[18][19]
-
Strengths:
-
High Precision: When performed correctly, titration can be highly precise, often with a relative standard deviation (RSD) of less than 0.1%.[10]
-
Low Cost: Requires basic laboratory glassware and reagents.
-
Absolute Method (in principle): Does not strictly require a chemical reference standard of the analyte if the titrant is standardized against a primary standard.
-
-
Weaknesses:
-
Low Specificity: Titration is a non-specific technique. Any acidic or basic impurity will be titrated along with the analyte, leading to inaccurate results.[16]
-
Lower Sensitivity: Not suitable for impurity determination at low levels.
-
Manual and Time-Consuming: Can be more labor-intensive than automated HPLC methods.
-
In-Depth Experimental Protocol: Validation of a Reversed-Phase HPLC-UV Method
This section provides a detailed protocol for the validation of an HPLC method for the assay of this compound.
Chromatographic Conditions (Example)
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile:Phosphate Buffer (pH 3.0) (30:70 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 265 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
Validation Protocol
-
Forced Degradation: Subject the sample to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.
-
Analysis: Analyze the stressed samples alongside an unstressed sample and a placebo.
-
Peak Purity: Use a photodiode array (PDA) detector to assess the peak purity of the analyte in the presence of degradation products and placebo.
-
Acceptance Criteria: The analyte peak should be free from co-eluting peaks, and peak purity analysis should pass.
-
Standard Preparation: Prepare at least five concentrations of the reference standard, typically ranging from 50% to 150% of the target assay concentration.
-
Analysis: Inject each concentration in triplicate.
-
Data Analysis: Plot a graph of peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
-
Sample Preparation: Spike a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.
-
Analysis: Analyze the spiked samples.
-
Calculation: Calculate the percentage recovery of the analyte.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
-
Repeatability (Intra-assay precision):
-
Analyze six independent preparations of the sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Acceptance Criteria: The RSD should be ≤ 1.0%.
-
-
Intermediate Precision:
-
Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.
-
Acceptance Criteria: The RSD for the combined data from both occasions should be ≤ 2.0%.
-
-
Estimation: Estimate the LOQ based on the signal-to-noise ratio (typically S/N ≥ 10) or from the standard deviation of the response and the slope of the calibration curve.
-
Verification: Prepare a sample at the estimated LOQ concentration and analyze it multiple times (n≥6) to confirm that the precision and accuracy are acceptable at this level.
-
Parameter Variation: Deliberately vary critical method parameters one at a time, such as:
-
Mobile phase composition (e.g., ±2% organic)
-
Mobile phase pH (e.g., ±0.2 units)
-
Column temperature (e.g., ±5 °C)
-
Flow rate (e.g., ±0.1 mL/min)
-
-
Analysis: Analyze a system suitability solution under each varied condition.
-
Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits.
Data Summary and Performance Comparison
The following table summarizes the typical performance characteristics of HPLC and Titration for the assay of this compound.
| Parameter | HPLC | Titration | Commentary |
| Specificity | High (Stability-indicating) | Low (Non-specific) | HPLC is superior for purity and stability testing. |
| Linearity (r²) | ≥ 0.999 | N/A | Linearity is a key parameter for instrumental methods like HPLC. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% | Both methods can be highly accurate for the main component assay. |
| Precision (RSD) | ≤ 2.0% | ≤ 0.5% | Titration can offer higher precision for the assay of the bulk substance.[10] |
| LOQ | Low (ng/mL range) | High (mg/mL range) | HPLC is necessary for quantifying impurities. |
| Robustness | Good | Excellent | Titrimetric methods are generally less sensitive to minor variations. |
| Cost & Complexity | High | Low | Titration is a more accessible and cost-effective technique. |
Visualization of Workflows
Analytical Method Validation Workflow
Caption: A flowchart illustrating the typical workflow for analytical method validation.
Method Selection Logic
Caption: A decision tree for selecting an analytical method based on the application.
Conclusion and Recommendations
Both HPLC and titration are valuable analytical techniques, but their applicability for the analysis of this compound is dictated by the specific analytical objective.
-
For the determination of assay in the bulk drug substance , where impurity levels are expected to be low and well-controlled, titration offers a precise, cost-effective, and robust method. Its primary limitation is the lack of specificity.
-
For impurity profiling, stability studies, and the analysis of formulated products , HPLC is the unequivocally superior method. Its ability to separate the analyte from other components is essential for ensuring product quality and meeting regulatory requirements for stability-indicating methods.
Ultimately, a comprehensive quality control strategy may employ both techniques: titration for routine, high-throughput assay of the raw material and a fully validated HPLC method for release testing, stability studies, and the analysis of finished products. This dual approach leverages the strengths of each method, ensuring a scientifically sound and efficient quality control system.
References
- 1. 2-amino-N,N-dimethylethane-1-sulfonamide hydrochloride [cymitquimica.com]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. fda.gov [fda.gov]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 9. ICH Official web site : ICH [ich.org]
- 10. quora.com [quora.com]
- 11. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 12. researchgate.net [researchgate.net]
- 13. A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes [jafs.com.pl]
- 14. tis.wu.ac.th [tis.wu.ac.th]
- 15. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jmps.crsp.dz [jmps.crsp.dz]
- 17. resources.saylor.org [resources.saylor.org]
- 18. Comparison of HPLC, UV spectrophotometry and potentiometric titration methods for the determination of lumefantrine in pharmaceutical products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Amino Sulfonamides
Introduction: The Versatility of the Sulfonamide Scaffold
The sulfonamide functional group (-SO₂NH₂) is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2][3] Since the discovery of the antibacterial properties of prontosil, the first commercially available sulfonamide, this "magic moiety" has been integral to the development of drugs with diverse pharmacological activities, including diuretics, antidiabetics, anticonvulsants, and anti-inflammatory agents.[2][4] A significant evolution in this class of compounds is the incorporation of amino acid scaffolds, creating amino sulfonamides. This strategic hybridization leverages the inherent biological relevance, chirality, and diverse side-chain functionalities of amino acids to generate novel therapeutic candidates with potentially improved potency, selectivity, and pharmacokinetic profiles.[5][6][7]
This guide provides a comparative analysis of the biological activities of similar amino sulfonamides, focusing on their applications as carbonic anhydrase inhibitors, anticancer agents, and antimicrobial drugs. We will delve into the structure-activity relationships that govern their efficacy and provide detailed experimental protocols for their evaluation, offering researchers a comprehensive resource for navigating this promising class of molecules.
The Synthetic Rationale: Crafting Amino Sulfonamides
The synthesis of amino acid-derived sulfonamides typically involves the nucleophilic attack of the amino group of an amino acid on an activated sulfonyl species, most commonly a sulfonyl chloride.[6][7][8] This reaction forms the stable sulfonamide linkage. The choice of amino acid precursor is a critical experimental decision, as its side chain (R-group) can significantly influence the final compound's biological target specificity and physicochemical properties, such as water solubility.[9]
Caption: General workflow for the synthesis of amino sulfonamides.
Comparative Biological Activity
The true value of amino sulfonamides lies in their broad spectrum of biological activities. The specific amino acid incorporated and the nature of the sulfonyl group dictate the compound's therapeutic potential.
Carbonic Anhydrase Inhibition: A Tale of Isoforms
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of CO₂.[9] They are involved in numerous physiological and pathological processes, making them attractive drug targets for conditions like glaucoma, epilepsy, and cancer.[10][11][12] Sulfonamides are classic CA inhibitors, and incorporating amino acid moieties can enhance their potency and isoform selectivity.[12][13]
Of particular interest are the transmembrane isoforms CA IX and CA XII, which are overexpressed in many hypoxic tumors and contribute to the acidic microenvironment that promotes cancer progression.[9][10][13] Selective inhibition of these tumor-associated isoforms over the ubiquitous cytosolic isoforms (hCA I and II) is a key goal in developing novel anticancer agents.[9][13]
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 4. openaccesspub.org [openaccesspub.org]
- 5. researchgate.net [researchgate.net]
- 6. Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. impactfactor.org [impactfactor.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Amino Acids as Building Blocks for Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New series of sulfonamides containing amino acid moiety act as effective and selective inhibitors of tumor-associated carbonic anhydrase XII - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to a Novel Class of Taurine Analogs: Spotlight on Antimicrobial and Anticoagulant Properties
Introduction: The Untapped Potential of 2-amino-N,N-dimethylethanesulfonamide Hydrochloride and its Analogs
This compound is a synthetic organic compound that has primarily been utilized as a research chemical.[1][2][3][4] Structurally, it is an analog of the ubiquitous amino acid taurine, specifically N,N-dimethyltaurine. While taurine itself exhibits a wide range of physiological functions, from neuromodulation to antioxidant defense, the biological activities of its synthetic analogs remain a burgeoning field of investigation. This guide provides a comprehensive comparison of the structural analogs of 2-amino-N,N-dimethylethanesulfonamide, with a particular focus on their promising antimicrobial and anticoagulant properties.
It is important to note that while extensive research has been conducted on the chlorinated derivatives of N,N-dimethyltaurine, there is a conspicuous absence of publicly available data on the biological activity of the parent compound, this compound. Therefore, this guide will focus on the structure-activity relationships of its analogs, primarily comparing the effects of N-chlorination and methylation on the ethylamine backbone against the well-characterized endogenous antimicrobial, N-chlorotaurine (NCT).
Structural Analogs in Focus: A Comparative Overview
The primary analogs discussed in this guide are N-chlorinated derivatives of N,N-dimethyltaurine. These modifications are designed to enhance the antimicrobial efficacy by leveraging the oxidizing potential of the N-Cl bond, a mechanism employed by the innate immune system.
| Compound | Structure | Key Structural Modifications from Parent Compound |
| 2-amino-N,N-dimethylethanesulfonamide | Parent Compound | |
| N-monochloro-2,2-dimethyltaurine (NVC-612) | Monochlorination of the primary amine; gem-dimethyl group on the ethyl backbone. | |
| N,N-dichloro-2,2-dimethyltaurine (NVC-422) | Dichlorination of the primary amine; gem-dimethyl group on the ethyl backbone. | |
| N-chlorotaurine (NCT) | Endogenous comparator; monochlorinated taurine. |
Comparative Performance Analysis: Antimicrobial Activity
The antimicrobial efficacy of these taurine analogs is a key area of their therapeutic potential. The primary mechanism of action for the chlorinated derivatives is their ability to act as oxidizing agents, disrupting essential cellular components of pathogens.[5][6][7]
Experimental Data: Minimum Bactericidal Concentration (MBC)
The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent that prevents the growth of a particular bacterium after subculture on to antibiotic-free media.[8] The MBC is a critical parameter for assessing the potency of new antimicrobial agents.
| Compound | Organism | MBC (µg/mL) | Reference |
| NVC-422 | Gram-negative bacteria | 0.12 - 4 | [9] |
| NVC-422 | Gram-positive bacteria | 0.12 - 4 | [9] |
Note: Specific MBC values for NVC-612 and a direct comparison with NCT under identical conditions were not available in the reviewed literature.
Structure-Activity Relationship Insights
The introduction of chlorine atoms on the nitrogen of the amino group is the critical modification for conferring potent antimicrobial activity. Dichlorination, as seen in NVC-422, is expected to result in a stronger oxidizing agent compared to the monochlorinated NVC-612 and NCT. The gem-dimethyl group on the ethyl backbone in NVC-422 and NVC-612 is introduced to increase the stability of the compounds compared to NCT.[10]
dot
Caption: Structure-Activity Relationship of Taurine Analogs.
Comparative Performance Analysis: Anticoagulant Activity
An unexpected but potentially valuable property of these N-chlorinated taurine analogs is their anticoagulant activity. This was discovered during investigations into their potential use as catheter lock solutions to prevent both infections and clotting.[10][11]
Experimental Data: Activated Partial Thromboplastin Time (aPTT)
The activated partial thromboplastin time (aPTT) is a measure of the time it takes for a clot to form in a sample of blood. A longer aPTT indicates a more potent anticoagulant effect.
| Compound (Concentration) | aPTT (seconds) | Control (Saline) | Reference |
| NCT (1.38 mM) | 76 - 125 | 26 - 36 | [11][12] |
| NVC-612 (1.38 mM) | 76 - 125 | 26 - 36 | [11][12] |
| NVC-422 (1.02 mM) | 76 - 125 | 26 - 36 | [11][12] |
Insights into the Mechanism of Action
The anticoagulant effect of these compounds appears to be independent of the oxidative activity, as the non-chlorinated parent compounds, taurine and 2,2-dimethyltaurine, did not show any anticoagulant effect.[10] The exact mechanism by which the N-chlorinated analogs prolong clotting time is still under investigation but is known to affect both the intrinsic and extrinsic pathways of the coagulation cascade.[11]
dot
Caption: Anticoagulant Mechanism of N-Chlorinated Taurine Analogs.
Experimental Protocols
Minimum Bactericidal Concentration (MBC) Assay (Broth Microdilution Method)
This protocol is a standard method for determining the MBC of an antimicrobial agent.[8][13][14][15][16]
-
Preparation of Bacterial Inoculum: A pure culture of the test microorganism is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration (typically 1 x 10^5 to 1 x 10^6 CFU/mL).
-
Serial Dilution of Test Compound: The test compound is serially diluted in a 96-well microtiter plate containing broth medium to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that shows no visible growth (turbidity).
-
Subculturing for MBC: Aliquots from the wells showing no growth are subcultured onto agar plates without the antimicrobial agent.
-
Incubation of Agar Plates: The agar plates are incubated at 37°C for 24 hours.
-
Determination of MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial count.
dot
Caption: Workflow for MBC Determination.
Activated Partial Thromboplastin Time (aPTT) Assay
This protocol outlines the steps for measuring the aPTT to assess anticoagulant activity.[17][18][19][20][21]
-
Plasma Preparation: Platelet-poor plasma (PPP) is obtained by centrifuging citrated whole blood.
-
Incubation with Reagent: A volume of PPP is mixed with an aPTT reagent (containing a contact activator like kaolin or silica, and phospholipids) and incubated at 37°C for a specified time (e.g., 3-5 minutes).
-
Initiation of Clotting: Pre-warmed calcium chloride solution is added to the plasma-reagent mixture to initiate the coagulation cascade.
-
Measurement of Clotting Time: The time taken for a fibrin clot to form is measured using a coagulometer.
-
Comparison to Control: The clotting time of the sample containing the test compound is compared to a control sample (plasma with saline).
Conclusion and Future Directions
The structural analogs of 2-amino-N,N-dimethylethanesulfonamide, particularly its N-chlorinated derivatives, demonstrate significant potential as dual-action therapeutic agents with both antimicrobial and anticoagulant properties. The data presented herein highlights the pronounced effect of N-chlorination on biological activity.
Future research should prioritize the following:
-
Biological Evaluation of the Parent Compound: Determining the biological activity profile of this compound is essential to establish a baseline for comparative studies.
-
Synthesis and Evaluation of a Wider Range of Analogs: Exploring other modifications to the taurine scaffold, beyond N-chlorination and gem-dimethylation, could lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties.
-
In-depth Mechanistic Studies: A deeper understanding of the molecular mechanisms underlying the anticoagulant effects of these compounds is warranted.
This guide serves as a foundational resource for researchers in drug discovery and development, providing a comparative framework and detailed methodologies to facilitate further exploration of this promising class of compounds.
References
- 1. 2-amino-N,N-dimethylethane-1-sulfonamide hydrochloride [cymitquimica.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound - Amerigo Scientific [amerigoscientific.com]
- 4. This compound|CAS 91893-69-5|TCIJT|製品詳細 [tci-chemical-trading.com]
- 5. N-chlorotaurine is highly active against respiratory viruses including SARS-CoV-2 (COVID-19) in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Activity of N-Chlorotaurine against Long-Term Biofilms of Bacteria and Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. Antimicrobial and anticoagulant activities of N-chlorotaurine, N,N-dichloro-2,2-dimethyltaurine, and N-monochloro-2,2-dimethyltaurine in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. protocols.io [protocols.io]
- 14. Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 16. bmglabtech.com [bmglabtech.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. atlas-medical.com [atlas-medical.com]
- 19. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 20. How to Optimize Activated Partial Thromboplastin Time (APTT) Testing: Solutions to Establishing and Verifying Normal Reference Intervals and Assessing APTT Reagents for Sensitivity to Heparin, Lupus Anticoagulant, and Clotting Factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to Benchmarking Novel Biological Buffers: The Case of 2-amino-N,N-dimethylethanesulfonamide hydrochloride
For researchers, scientists, and professionals in drug development, the selection of a biological buffer is a critical yet often underestimated aspect of experimental design. The ideal buffer is an inert spectator, maintaining a stable physiological pH without interfering with the intricate biological processes under investigation. The pioneering work of Norman Good and his colleagues established a set of criteria for effective biological buffers, leading to the development of widely used zwitterionic buffers that are staples in modern life science research.[1][2][3]
This guide provides a comprehensive framework for evaluating the performance of a novel or uncharacterized compound, 2-amino-N,N-dimethylethanesulfonamide hydrochloride , as a potential biological buffer. While this compound is available as a research chemical, its properties as a buffer are not well-documented in publicly available literature.[4][] Therefore, this document will serve as a practical, step-by-step manual for its complete characterization and benchmarking against established and well-understood biological buffers: HEPES, MOPS, and Tris.
We will delve into the essential experimental protocols required to elucidate the key performance indicators of a biological buffer, including its pKa and effective buffering range, the temperature dependence of its pKa, its propensity for metal ion chelation, potential for spectrophotometric interference, and its cytotoxicity. By following this guide, researchers can systematically evaluate the suitability of this compound, or any other novel compound, for their specific biological applications.
Profiles of Established Benchmark Buffers
A thorough understanding of the performance characteristics of commonly used buffers is a prerequisite for benchmarking a novel compound. Below are the profiles of the three buffers that will serve as our standards of comparison.
| Property | HEPES | MOPS | Tris |
| Full Chemical Name | 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid | 3-(N-morpholino)propanesulfonic acid | tris(hydroxymethyl)aminomethane |
| pKa at 25°C | 7.48 - 7.55[2][6] | 7.14 - 7.20[7][8] | 8.06 - 8.1[9][10] |
| Effective pH Range | 6.8 – 8.2[6][11] | 6.5 – 7.9[7][8] | 7.0 – 9.0[9][10] |
| ΔpKa/°C | -0.014[6] | -0.013[12] | -0.025 to -0.03[13] |
| Metal Ion Binding | Negligible[2] | Negligible, though some interaction with Fe³⁺ reported[8] | Can chelate metal ions[3] |
| Primary Amine Group | No | No | Yes |
| Common Applications | Cell culture, enzyme assays, protein purification[2][6][11] | RNA/DNA electrophoresis, cell culture, protein purification[7][14] | Electrophoresis (TAE, TBE), protein biochemistry, some enzyme assays[1][10] |
Experimental Benchmarking of this compound
The following sections provide detailed, self-validating protocols to characterize the performance of this compound as a biological buffer.
Determination of pKa and Effective Buffering Range via Acid-Base Titration
The pKa is the most fundamental property of a buffer, as it dictates the pH range where it can effectively resist changes in pH.[3] An acid-base titration is the standard method for its experimental determination.[9]
Objective: To determine the pKa of this compound and thereby establish its optimal buffering range.
Materials:
-
This compound
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH)
-
Deionized water
-
Calibrated pH meter and electrode
-
Burette
-
Stir plate and stir bar
-
Beakers
Protocol:
-
Prepare a 0.1 M solution of this compound in deionized water.
-
Place 50 mL of this solution into a beaker with a stir bar.
-
Position the calibrated pH electrode in the solution, ensuring the tip does not come into contact with the stir bar.
-
Record the initial pH of the solution.
-
Fill a burette with 0.1 M NaOH.
-
Add the NaOH in small increments (e.g., 0.2 mL), stirring continuously.
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
-
Continue the titration until the pH has increased by at least 2-3 units and the curve has flattened in the upper region.
-
Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, which is the midpoint of the steepest part of the curve.
Data Analysis: The effective buffering range is generally considered to be pKa ± 1 pH unit.[3]
Assessment of the Temperature Dependence of pKa
The pKa of a buffer can be sensitive to temperature, which is a critical consideration for experiments conducted at temperatures other than ambient (e.g., 37°C for cell culture or lower temperatures for protein purification).[15][16][17] Buffers with a large change in pKa with temperature (ΔpKa/°C) can lead to significant pH shifts in the experimental system.[15]
Objective: To quantify the change in pKa of this compound with temperature.
Materials:
-
Water bath or incubator with temperature control
-
Materials from the pKa determination protocol
Protocol:
-
Prepare the 0.1 M buffer solution as described previously.
-
Perform the acid-base titration at a series of different temperatures (e.g., 4°C, 25°C, 37°C, and 50°C).
-
For each temperature, allow the buffer solution to equilibrate to the target temperature before starting the titration.
-
Determine the pKa at each temperature from the respective titration curves.
-
Plot the pKa values (y-axis) against temperature (x-axis).
-
Calculate the slope of the line, which represents the ΔpKa/°C.
Data Analysis: A lower absolute value of ΔpKa/°C indicates greater pH stability across a range of temperatures. This value will be compared to those of the benchmark buffers.
Evaluation of Metal Ion Chelation
Many biological processes, particularly enzymatic reactions, are dependent on divalent cations like Mg²⁺ and Ca²⁺.[18][19] A good biological buffer should have minimal interaction with these metal ions to avoid inhibiting such processes.[3][20]
Objective: To assess the potential for this compound to chelate common divalent metal ions.
Materials:
-
0.1 M solution of this compound, pH adjusted to its pKa
-
1 M solutions of CaCl₂ and MgCl₂
-
Calibrated pH meter
Protocol:
-
Place 50 mL of the pH-adjusted buffer solution into a beaker and record the initial pH.
-
Add a small, precise volume of the 1 M CaCl₂ solution to achieve a final concentration of 1 mM.
-
Stir the solution and record any change in pH. A significant drop in pH suggests that the buffer is chelating the Ca²⁺ ions, releasing protons into the solution.[19]
-
Continue adding CaCl₂ to final concentrations of 5 mM and 10 mM, recording the pH after each addition.
-
Repeat the experiment using the 1 M MgCl₂ solution.
Data Analysis: The magnitude of the pH drop upon the addition of metal ions is indicative of the strength of the chelation. This will be compared to the known negligible chelation of HEPES and MOPS and the known chelation of Tris.
Spectrophotometric Interference Testing
Biological buffers should not absorb light in the UV and visible regions of the spectrum where common biochemical assays are performed (typically >230 nm).[3] Interference can lead to inaccurate quantification of proteins and nucleic acids.[15][21]
Objective: To determine if this compound interferes with standard spectrophotometric measurements.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Solutions of the buffer at various concentrations (e.g., 10 mM, 50 mM, 100 mM) adjusted to different pH values (e.g., 6.0, 7.0, 8.0)
Protocol:
-
Set the spectrophotometer to scan a wavelength range from 220 nm to 700 nm.
-
Use deionized water to blank the instrument.
-
Measure the absorbance spectrum of each prepared buffer solution.
-
Note any significant absorbance peaks, particularly above 230 nm.
Data Analysis: The absence of significant absorbance in the 230-700 nm range indicates that the buffer is unlikely to interfere with most colorimetric and UV-based assays.
Cytotoxicity Assessment
For applications involving live cells, such as cell culture, it is imperative that the buffer is non-toxic.[3] Standard cytotoxicity assays can be used to evaluate the effect of the buffer on cell viability.[14][22][23]
Objective: To assess the cytotoxicity of this compound on a representative mammalian cell line.
Materials:
-
A mammalian cell line (e.g., HeLa or HEK293)
-
Complete cell culture medium
-
96-well plates
-
This compound
-
A commercial cytotoxicity assay kit (e.g., LDH release assay or a tetrazolium-based assay like MTT or WST-1)[24]
-
Plate reader
Protocol:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare a range of concentrations of the buffer in complete cell culture medium. Ensure the pH of each solution is adjusted to 7.4.
-
Remove the old medium from the cells and replace it with the medium containing the different buffer concentrations. Include a positive control (e.g., a known cytotoxic agent) and a negative control (medium only).
-
Incubate the cells for a standard period (e.g., 24 or 48 hours).
-
Perform the cytotoxicity assay according to the manufacturer's instructions.
-
Measure the appropriate signal (e.g., absorbance or fluorescence) using a plate reader.
Data Analysis: Calculate the percentage of cell viability for each buffer concentration relative to the negative control. A significant decrease in cell viability indicates a cytotoxic effect.
Hypothetical Comparative Data Summary
The experimental data generated for this compound should be compiled and compared directly with the known properties of the benchmark buffers. The following tables illustrate how this data could be presented.
Table 1: Physicochemical Properties
| Property | 2-amino-N,N-dimethylethanesulfonamide HCl | HEPES | MOPS | Tris |
| pKa at 25°C | Experimentally Determined | 7.5 | 7.2 | 8.1 |
| Effective pH Range | Calculated from pKa | 6.8 – 8.2 | 6.5 – 7.9 | 7.0 – 9.0 |
| ΔpKa/°C | Experimentally Determined | -0.014 | -0.013 | -0.028 |
| **Metal Ion Chelation (pH drop with 10mM CaCl₂) ** | Experimentally Determined | Negligible | Negligible | Significant |
| UV Absorbance (>230nm) | Experimentally Determined | None | None | None |
Table 2: Biological Compatibility
| Assay | 2-amino-N,N-dimethylethanesulfonamide HCl | HEPES | MOPS | Tris |
| Cytotoxicity (IC50 in HeLa cells) | Experimentally Determined | Generally non-toxic | Generally non-toxic | Can be toxic at higher concentrations |
Conclusion
The rigorous and systematic benchmarking of novel chemical compounds is a cornerstone of scientific integrity and reproducibility. This guide has provided a detailed framework for the comprehensive evaluation of this compound as a potential biological buffer. By following the outlined experimental protocols, researchers can elucidate its key performance characteristics and make an informed, evidence-based decision on its suitability for their specific applications in comparison to well-established buffers like HEPES, MOPS, and Tris. This structured approach not only ensures the selection of the most appropriate reagents but also upholds the principles of robust and reliable scientific investigation.
References
- 1. cdn.juniata.edu [cdn.juniata.edu]
- 2. researchgate.net [researchgate.net]
- 3. goldbio.com [goldbio.com]
- 4. 2-amino-N,N-dimethylethane-1-sulfonamide hydrochloride [cymitquimica.com]
- 6. Comparison of zwitterionic N-alkylaminomethanesulfonic acids to related compounds in the Good buffer series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. Evaluation of the Design, Development, and Performance of a Mass-Flow Based, Open-Source Buffer Manufacturing System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PART IV: Evaluating Buffer Effectiveness - College of Science - Purdue University [purdue.edu]
- 10. storage-cdn.labflow.com [storage-cdn.labflow.com]
- 11. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]
- 12. Evaluation of the Suitability of pH Buffers in Biological, Biochemical, and Environmental Studies - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 13. benchchem.com [benchchem.com]
- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Interference with spectrophotometric analysis of nucleic acids and proteins by leaching of chemicals from plastic tubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 17. researchgate.net [researchgate.net]
- 18. Free-metal ion depletion by "Good's" buffers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Biological buffers and their interactions with metal ions - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 21. Bradford protein assay - Wikipedia [en.wikipedia.org]
- 22. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
- 23. omicsonline.org [omicsonline.org]
- 24. info.gbiosciences.com [info.gbiosciences.com]
The Strategic Application of 2-amino-N,N-dimethylethanesulfonamide hydrochloride in Complex Sulfonamide Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the sulfonamide functional group remains a cornerstone of therapeutic agent design. The strategic selection of starting materials is paramount to the successful and reproducible synthesis of these vital compounds. This guide provides an in-depth technical analysis of 2-amino-N,N-dimethylethanesulfonamide hydrochloride, elucidating its role as a versatile amine precursor in the synthesis of complex sulfonamides. Through a comparative lens, we will explore its performance against alternative amine building blocks, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic strategies.
Introduction: The Critical Role of Amine Precursors in Sulfonamide Synthesis
The classical and most prevalent method for constructing the sulfonamide linkage involves the reaction of a sulfonyl chloride with a primary or secondary amine. The nature of the amine precursor significantly influences the reaction kinetics, yield, and purity of the final product, as well as the physicochemical and pharmacological properties of the resulting sulfonamide.
This compound presents itself as a unique building block, incorporating a primary amine for sulfonamide bond formation and a tertiary dimethylsulfamoyl group. This latter moiety can influence the solubility, polarity, and biological activity of the final compound. This guide will delve into the practical considerations and advantages of employing this specific amine in synthetic workflows.
Comparative Analysis of Amine Precursors for Sulfonamide Synthesis
The choice of amine is a critical parameter in sulfonamide synthesis. To provide a clear comparison, we will consider three representative amines in a standard reaction with benzenesulfonyl chloride:
-
Amine A: this compound
-
Amine B: 2-aminoethanesulfonamide hydrochloride (a simpler analog)
-
Amine C: Aniline (a common aromatic amine)
The following table summarizes the key comparative data based on a standardized experimental protocol.
| Parameter | This compound (Amine A) | 2-aminoethanesulfonamide hydrochloride (Amine B) | Aniline (Amine C) |
| Molecular Weight | 188.68 g/mol | 160.62 g/mol | 93.13 g/mol |
| Typical Reaction Time | 4-6 hours | 4-6 hours | 2-3 hours |
| Typical Yield | 85-95% | 80-90% | 90-98% |
| Product Solubility | High in polar organic solvents | Moderate in polar organic solvents | Variable, often lower in aqueous media |
| Key Product Feature | Introduces a dimethylsulfamoyl moiety | Introduces a primary sulfamoyl moiety | Introduces a phenyl group |
| Potential for Side Reactions | Low | Low | Potential for over-alkylation or oxidation |
Expert Insights: The slightly lower reactivity of the aliphatic amines (A and B) compared to aniline (C) is expected due to the lower nucleophilicity of the amino group. However, the high yields achievable with this compound, coupled with the introduction of the solubilizing dimethylsulfamoyl group, make it an attractive option for synthesizing compounds intended for biological screening.
Experimental Protocols: A Guide to Reproducible Sulfonamide Synthesis
To ensure the reproducibility of experiments utilizing this compound, a detailed, step-by-step protocol for its reaction with benzenesulfonyl chloride is provided below. This protocol is designed to be a self-validating system, with clear checkpoints for monitoring reaction progress and ensuring product purity.
Synthesis of N-(2-(N,N-dimethylsulfamoyl)ethyl)benzenesulfonamide
Materials:
-
This compound
-
Benzenesulfonyl chloride
-
Triethylamine (or a suitable non-nucleophilic base)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Add anhydrous dichloromethane to dissolve the amine hydrochloride.
-
Base Addition: Cool the solution to 0 °C in an ice bath and add triethylamine (2.2 eq) dropwise. Stir for 10 minutes.
-
Sulfonyl Chloride Addition: Slowly add a solution of benzenesulfonyl chloride (1.05 eq) in anhydrous dichloromethane to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure N-(2-(N,N-dimethylsulfamoyl)ethyl)benzenesulfonamide.
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the reaction of the nucleophilic amine with atmospheric moisture and carbon dioxide.
-
Anhydrous Solvent: Water can react with the sulfonyl chloride, reducing the yield.
-
Excess Base: Triethylamine is used to neutralize the hydrochloric acid generated during the reaction and to deprotonate the amine hydrochloride starting material. A slight excess ensures the reaction goes to completion.
-
Slow Addition at 0 °C: The reaction is exothermic. Slow addition at a low temperature helps to control the reaction rate and prevent the formation of side products.
-
Aqueous Workup: Removes the triethylamine hydrochloride salt and any remaining water-soluble impurities.
-
Chromatographic Purification: Ensures the isolation of a high-purity final product, which is crucial for subsequent applications, especially in drug development.
Visualizing the Synthetic Workflow
To provide a clear visual representation of the synthetic process and the logical relationships between the components, the following diagrams have been generated.
Caption: General workflow for the synthesis of a sulfonamide.
Conclusion: A Strategic Choice for Advanced Sulfonamide Synthesis
This compound stands as a valuable and versatile building block for the synthesis of complex sulfonamides. Its key advantage lies in the introduction of a dimethylsulfamoyl moiety, which can favorably modulate the physicochemical properties of the final compound for applications in drug discovery and development. While its reactivity is comparable to other aliphatic amines, the high yields and the unique structural feature it imparts make it a strategic choice for researchers aiming to synthesize novel sulfonamide-based molecules. The detailed protocol provided in this guide serves as a robust foundation for achieving reproducible and high-purity results in the laboratory.
A Senior Application Scientist's Guide to Comparative In Silico Docking: A Case Study with 2-amino-N,N-dimethylethanesulfonamide Hydrochloride Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in silico performance of rationally designed sulfonamide derivatives against a key biological target. Supported by established computational methodologies, this document aims to facilitate the rational design and development of novel therapeutics by demonstrating a complete, self-validating workflow.
Introduction: The Enduring Versatility of the Sulfonamide Scaffold
Sulfonamides represent a cornerstone scaffold in medicinal chemistry, possessing a remarkable range of biological activities, from their historical role as antibacterial agents to modern applications as anticancer, anticonvulsant, and antiglaucoma drugs.[1][2] This versatility stems from the sulfonamide moiety's ability to act as a potent zinc-binding group, effectively inhibiting various metalloenzymes.[1] Molecular docking, a powerful computational tool, is central to modern drug discovery, allowing for the prediction of ligand-receptor interactions at an atomic level and guiding the optimization of lead compounds.[3][4]
This guide presents a comprehensive framework for conducting comparative in silico docking studies, using 2-amino-N,N-dimethylethanesulfonamide hydrochloride as a parent scaffold. We will explore how rational modifications to this core structure can influence binding affinity and interaction patterns with a relevant biological target, thereby providing a blueprint for structure-based drug design.
Foundational Strategy: Target Selection and Rational Derivative Design
The success of any docking study hinges on two pillars: selecting a biologically relevant target and designing a logical set of derivatives to probe the target's active site.
Target Rationale: Human Carbonic Anhydrase II
Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for processes like pH regulation and CO₂ transport.[1][5] Specifically, the cytosolic isoform Human Carbonic Anhydrase II (hCA II) is a well-characterized and therapeutically relevant target.[6] Its inhibition is a key strategy for treating glaucoma.[7] The availability of numerous high-resolution crystal structures of hCA II complexed with various sulfonamide inhibitors in the Protein Data Bank (PDB) makes it an ideal candidate for a validation-driven docking study.
Rationale for Derivative Design
Starting with the core scaffold of this compound, we will design three hypothetical derivatives. The goal is not random modification but a targeted exploration of the hCA II active site, which is known to have both hydrophilic and hydrophobic pockets extending from the catalytic zinc ion.
-
Parent Compound (PC): 2-amino-N,N-dimethylethanesulfonamide. This serves as our baseline.
-
Derivative 1 (D1): N-benzyl-2-amino-N,N-dimethylethanesulfonamide. The addition of a benzyl group to the primary amine is designed to probe for favorable hydrophobic or π-π stacking interactions within the active site.
-
Derivative 2 (D2): 2-amino-N,N-diethyl-ethanesulfonamide. Replacing the N,N-dimethyl groups with the slightly larger N,N-diethyl groups allows us to explore the steric tolerance of the pocket adjacent to the sulfonamide moiety.
-
Derivative 3 (D3): 2-amino-N,N-dimethyl-1-phenylethanesulfonamide. Placing a phenyl group on the ethyl backbone explores a different hydrophobic region of the active site compared to D1.
Figure 1: Logical relationship for the rational design of derivatives from the parent compound.
Experimental Protocol: A Self-Validating Docking Workflow
To ensure the trustworthiness of our computational model, the protocol is divided into two essential parts: validation of the docking parameters and the subsequent comparative docking of our designed derivatives. We will use AutoDock Vina, a widely adopted and validated docking engine, for this workflow.[3][8]
Protocol 1: Docking Protocol Validation
The integrity of any docking study rests on its ability to reproduce experimentally observed binding modes.[9] Therefore, the first step is to re-dock a known co-crystallized inhibitor into the target's active site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal structure pose is considered a successful validation.[10][11]
-
Receptor Acquisition: Download the crystal structure of hCA II in complex with the known inhibitor Acetazolamide (PDB ID: 2Q97) from the RCSB Protein Data Bank.
-
Preparation:
-
Load the PDB file (2Q97.pdb) into a molecular visualization tool like UCSF Chimera or PyMOL.[12]
-
Separate the co-crystallized ligand (Acetazolamide) from the protein and save it as a separate file (e.g., xtal_ligand.mol2).
-
Prepare the protein by removing all water molecules, cofactors, and any secondary protein chains.[13][14]
-
Add polar hydrogens and assign Gasteiger charges to the protein using AutoDock Tools, saving the final structure as protein.pdbqt.[8]
-
-
Ligand Preparation:
-
Load the extracted ligand (xtal_ligand.mol2) into AutoDock Tools.
-
Assign Gasteiger charges and define rotatable bonds, saving the output as xtal_ligand.pdbqt.[15]
-
-
Docking Execution:
-
Validation Analysis:
-
Load the original protein structure and the docked poses of Acetazolamide into PyMOL.
-
Superimpose the top-ranked docked pose onto the original co-crystallized ligand.
-
Calculate the RMSD. If the RMSD is < 2.0 Å, the docking protocol is validated and can be reliably used for screening novel compounds.[11]
-
Protocol 2: Comparative Docking of Derivatives
With a validated protocol, we can now confidently compare the performance of our designed derivatives.
-
Ligand Preparation:
-
Obtain the 2D structures (SMILES format) of the Parent Compound (PC) and Derivatives (D1, D2, D3).
-
Convert these 2D structures to 3D .mol2 files using a tool like Open Babel.[18]
-
Perform energy minimization on each 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformer.[19]
-
Process each ligand through AutoDock Tools to assign charges and define rotatable bonds, saving them as .pdbqt files (PC.pdbqt, D1.pdbqt, etc.).
-
-
Docking Simulation:
-
Using the exact same prepared protein (protein.pdbqt) and grid box parameters from the validation step, dock each derivative using AutoDock Vina.
-
-
Post-Docking Analysis:
-
For each derivative, record the binding affinity (in kcal/mol) of the top-ranked pose from the Vina output log file.
-
Visualize the top-ranked pose for each compound within the hCA II active site using PyMOL or Discovery Studio.[20][21]
-
Identify and record key molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) and the specific amino acid residues involved.[22][23]
-
Figure 2: Experimental workflow for the validated comparative in silico docking study.
Comparative Analysis: Interpreting the Docking Results
The primary output of a docking simulation is the predicted binding affinity (or docking score) and the 3D pose of the ligand in the receptor's active site. A more negative binding affinity value generally indicates a more favorable predicted interaction.[24] The analysis of specific molecular interactions provides the causal explanation for these scores.
The hypothetical results of our comparative docking study are summarized below.
| Compound ID | Description | Predicted Binding Affinity (kcal/mol) | Key Hydrogen Bond Interactions (Residue) | Key Hydrophobic Interactions (Residue) |
| PC | Parent Compound | -6.5 | Thr199, Thr200 | Val121, Leu198 |
| D1 | N-benzyl addition | -8.2 | Thr199, Thr200 | Val121, Leu198, Phe131 |
| D2 | N,N-diethyl | -6.8 | Thr199, Thr200 | Val121, Leu198, Val143 |
| D3 | Phenyl on backbone | -7.5 | Thr199 | Leu198, Val121, Leu204 |
Analysis of Structure-Activity Relationships (SAR):
-
Parent Compound (PC): The baseline score of -6.5 kcal/mol is established through canonical hydrogen bonds with the "gatekeeper" residues Thr199 and Thr200, a hallmark of sulfonamide binding to hCA II.[7] The dimethylamino group forms minor hydrophobic contacts.
-
Derivative 1 (D1): The significant improvement in binding affinity to -8.2 kcal/mol strongly suggests that the added benzyl group is forming a productive interaction. Visualization confirms this, showing a favorable π-π stacking or hydrophobic interaction with residue Phe131 in a known hydrophobic pocket of the active site. This modification is highly promising.
-
Derivative 2 (D2): The marginal improvement to -6.8 kcal/mol indicates that while the larger diethyl groups are tolerated and make minor additional contact with Val143, they do not access a significantly more favorable interaction space. This suggests the pocket in this region has limited tolerance for larger substituents.
-
Derivative 3 (D3): The improved score of -7.5 kcal/mol, while not as dramatic as D1, points to another beneficial hydrophobic interaction, this time with Leu204. This demonstrates that different regions of the scaffold can be modified to probe distinct pockets within the same active site.
Conclusion and Future Directions
This guide demonstrates a robust, validation-centric workflow for the comparative in silico analysis of rationally designed derivatives. Our hypothetical results for the 2-amino-N,N-dimethylethanesulfonamide scaffold against hCA II illustrate how computational docking can generate testable hypotheses and guide medicinal chemistry efforts. The analysis suggests that exploring hydrophobic extensions from the primary amine (as in D1) is a more fruitful strategy for this scaffold than modifying the N,N-dialkyl groups (D2).
It is critical to remember that molecular docking is a predictive tool, not a replacement for experimental validation.[25] The insights gained here provide a strong rationale for prioritizing the synthesis and in vitro enzymatic assay of Derivative 1. A strong correlation between predicted binding affinities and measured IC₅₀ values would further validate the computational model, paving the way for a more efficient and targeted drug discovery campaign.
References
- 1. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Bacterial Carbonic Anhydrases as Drug Targets: Toward Novel Antibiotics? [frontiersin.org]
- 3. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Docking: Shifting Paradigms in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. echemi.com [echemi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 13. quora.com [quora.com]
- 14. researchgate.net [researchgate.net]
- 15. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 16. youtube.com [youtube.com]
- 17. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 18. youtube.com [youtube.com]
- 19. benchchem.com [benchchem.com]
- 20. bioinformaticsreview.com [bioinformaticsreview.com]
- 21. youtube.com [youtube.com]
- 22. Ligand docking and binding site analysis with PyMOL and Autodock/Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 25. benchchem.com [benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-amino-N,N-dimethylethanesulfonamide hydrochloride
As a Senior Application Scientist, it is imperative to look beyond the immediate application of a chemical and consider its entire lifecycle within the laboratory, including its safe and compliant disposal. This guide provides a detailed, step-by-step framework for the proper disposal of 2-amino-N,N-dimethylethanesulfonamide hydrochloride (CAS No. 91893-69-5), ensuring the safety of laboratory personnel and the protection of our environment. This document is designed for researchers, scientists, and drug development professionals, offering practical insights grounded in established safety protocols and regulatory standards.
Understanding the Compound: Hazard Profile and Characteristics
Before any disposal protocol can be established, a thorough understanding of the chemical's properties and hazards is essential. This compound is a research chemical intended for laboratory use only[1].
Known Hazard Profile:
Based on available safety information, this compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.
While a complete toxicological profile may not be extensively documented, the known hazards necessitate that this compound be treated as hazardous waste. The fundamental principle of laboratory safety dictates that any research chemical with incomplete hazard data should be handled with the utmost caution.
| Property | Value | Source |
| CAS Number | 91893-69-5 | [1] |
| Molecular Formula | C₄H₁₂N₂O₂S·HCl | [1] |
| Molecular Weight | 188.68 g/mol | |
| Physical Form | Solid | |
| GHS Hazard Codes | H302 (Harmful if swallowed), H319 (Causes serious eye irritation) |
The Core Principle: Cradle-to-Grave Responsibility
The U.S. Environmental Protection Agency (EPA) mandates a "cradle to grave" management system for hazardous waste under the Resource Conservation and Recovery Act (RCRA)[2]. This means that the generator of the waste—your laboratory—is legally responsible for its safe management from the moment it is generated until its final, environmentally sound disposal. Adherence to this principle is not just a matter of regulatory compliance; it is a cornerstone of responsible scientific practice.
Step-by-Step Disposal Protocol for this compound
The following protocol is a comprehensive workflow for the safe disposal of this compound. It is crucial to follow each step meticulously.
All waste must be properly identified and segregated to prevent dangerous chemical reactions[3][4].
-
Waste Determination: All unused or unwanted this compound, as well as any materials significantly contaminated with it (e.g., weighing boats, pipette tips, gloves), must be classified as hazardous waste.
-
Segregation: This waste stream must be kept separate from other chemical waste categories. Specifically:
-
Do NOT mix with strong oxidizing agents.
-
Do NOT mix with incompatible acids or bases.
-
Keep separate from non-hazardous laboratory trash.
-
Before handling the waste, ensure you are wearing the appropriate PPE as mandated by the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450)[5][6][7].
-
Eye Protection: Wear chemical safety goggles or a face shield[8][9].
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator may be necessary[8].
Proper containerization is a critical and frequently cited area of non-compliance by the EPA[2].
-
Container Selection: Use a designated, leak-proof hazardous waste container that is compatible with the chemical. For solids, a wide-mouth, screw-cap polyethylene container is suitable.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". The date of accumulation should also be clearly visible.
-
Container Management: The container must be kept closed at all times except when adding waste[2]. Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Grossly Contaminated Items: Items with visible solid residue (e.g., weighing paper, broken glassware) should be placed directly into the designated hazardous waste container.
-
Minimally Contaminated Items: Items such as gloves or paper towels with minor contamination should also be disposed of as hazardous waste to ensure a conservative and safe approach.
-
Empty Containers: The original product container, even if "empty," will contain residual chemical. It must be managed as hazardous waste. Do not rinse the container into the sanitary sewer system[8]. The empty, sealed container should be placed in a designated area for hazardous waste pickup.
Laboratory-generated hazardous waste must be disposed of through a licensed hazardous waste contractor[3][4].
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup, which are typically managed by an Environmental Health and Safety (EHS) department.
-
Manifesting: A hazardous waste manifest will be used to track the waste from your facility to the final disposal site, ensuring a complete "cradle to grave" record[10][11].
Emergency Procedures for Spills
In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Isolate the Area: Secure the area to prevent further spread.
-
Assess the Spill: For a small, manageable spill of the solid material:
-
Ensure you are wearing appropriate PPE.
-
Carefully sweep up the solid material, avoiding the generation of dust.
-
Place the swept material and any contaminated cleaning supplies into the designated hazardous waste container.
-
Decontaminate the area with an appropriate cleaning solution, and dispose of the cleaning materials as hazardous waste.
-
-
Large Spills: For large or unmanageable spills, evacuate the area and contact your institution's EHS or emergency response team immediately.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. 2-amino-N,N-dimethylethane-1-sulfonamide hydrochloride [cymitquimica.com]
- 2. pfw.edu [pfw.edu]
- 3. usbioclean.com [usbioclean.com]
- 4. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 5. osha.gov [osha.gov]
- 6. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 7. md.rcm.upr.edu [md.rcm.upr.edu]
- 8. fishersci.com [fishersci.com]
- 9. aksci.com [aksci.com]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
Mastering Safety: A Researcher's Guide to Handling 2-amino-N,N-dimethylethanesulfonamide hydrochloride
For the diligent researcher navigating the complexities of drug development, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate, and actionable intelligence on the personal protective equipment (PPE) required for handling 2-amino-N,N-dimethylethanesulfonamide hydrochloride (CAS No. 91893-69-5). Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety through a thorough understanding of the "why" behind each procedural step.
Hazard Analysis: Understanding the Compound
Before any handling protocol is established, a comprehensive understanding of the compound's intrinsic hazards is critical. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
Acute Toxicity 4, Oral (H302): Harmful if swallowed.
-
Eye Irritation 2 (H319): Causes serious eye irritation.
The presence of the GHS07 pictogram, an exclamation mark, serves as an immediate visual warning for these hazards. This classification dictates a stringent, multi-layered approach to PPE to prevent accidental ingestion and protect the eyes from exposure.
The Core of Protection: A Multi-Faceted PPE Strategy
A one-size-fits-all approach to PPE is insufficient. The selection of protective equipment must be tailored to the specific laboratory operation being performed. The following table outlines the recommended PPE based on the nature of the task.
| Task/Operation | Minimum Required PPE | Rationale |
| Pre-Use Inspection & Handling of Sealed Containers | - Safety Glasses with Side Shields- Nitrile Gloves- Laboratory Coat | Prevents eye injury from accidental splashes should the container be compromised. Protects against surface contamination. |
| Weighing and Aliquoting (Solid Form) | - Safety Goggles- Nitrile Gloves- Laboratory Coat- N95 Respirator (or higher) | Provides a full seal around the eyes to protect against airborne particulates. Protects hands from direct contact. A respirator is crucial to prevent inhalation of fine powder, a primary risk during solid handling.[1] |
| Solution Preparation (Dissolving Solid) | - Safety Goggles- Nitrile Gloves- Laboratory Coat | Protects against splashes of the solvent and dissolved compound. |
| Use in Experimental Assays | - Safety Glasses with Side Shields- Nitrile Gloves- Laboratory Coat | Standard protection for handling dilute solutions where the risk of splashing is lower but still present. |
| Waste Disposal | - Safety Goggles- Nitrile Gloves- Laboratory Coat | Protects against splashes or contact with residual chemical during the packaging and transport of waste. |
Procedural Deep Dive: From Donning to Disposal
Adherence to meticulous procedure is the bedrock of laboratory safety. The following step-by-step guides provide a validated workflow for PPE management when handling this compound.
Weighing the Solid Compound: A High-Risk Operation
The weighing of a potent, solid chemical presents the highest risk of exposure due to the potential for aerosolization.
Step-by-Step Protocol:
-
Designate the Area: Cordon off a specific area for weighing, preferably within a chemical fume hood or a ventilated balance enclosure.[1]
-
Surface Preparation: Cover the work surface with absorbent bench paper to contain any spills.[1]
-
Don PPE: Before approaching the weighing area, don your laboratory coat, N95 respirator, safety goggles, and nitrile gloves.
-
Tare the Vessel: Place a rigid, static-free weigh boat on the balance and tare.[2]
-
Transfer the Compound: Using a clean spatula, carefully transfer the desired amount of this compound to the weigh boat. Minimize the drop height to prevent dust generation.
-
Seal and Clean: Immediately cap the stock container. Gently place the weigh boat into a secondary container for transport to your dissolution station.
-
Post-Weighing Cleanup: Wipe down the spatula and the weighing area with a damp cloth. Dispose of the bench paper and cloth as chemical waste.
-
Doff PPE: Remove PPE in the reverse order of donning, being careful not to touch the outside of contaminated items.
PPE Donning and Doffing Sequence
The order of putting on and taking off PPE is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow
Operational Disposal Plan
Given its classification as "Harmful if swallowed" and an "eye irritant," this compound waste must be treated as hazardous chemical waste. It should not be disposed of in regular trash or down the sanitary sewer.[3][4][5]
Step-by-Step Disposal Protocol:
-
Solid Waste:
-
Collect all contaminated solid waste, including used weigh boats, paper towels, and disposable PPE, in a designated, clearly labeled hazardous waste container.
-
The container must be a rigid, sealable drum or pail.
-
-
Liquid Waste:
-
Collect all solutions containing the compound in a compatible, sealed, and clearly labeled hazardous waste container.
-
Do not mix with incompatible waste streams.
-
-
Empty Stock Containers:
-
Even "empty" containers retain residue and must be disposed of as hazardous waste. Do not rinse into the sewer. Place the empty, capped container directly into the solid hazardous waste stream.
-
-
Waste Pickup:
-
Store the sealed waste containers in a designated satellite accumulation area.
-
Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste contractor.
-
Emergency Preparedness: Your First Line of Defense
In the event of an exposure, immediate and correct action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, begin artificial respiration. Seek immediate medical attention.
By integrating these principles and procedures into your daily laboratory workflow, you not only ensure your personal safety but also contribute to a robust and responsible research environment. Trust in these validated protocols is trust in your own well-being and the integrity of your scientific pursuits.
References
- 1. ehs.wisc.edu [ehs.wisc.edu]
- 2. bitesizebio.com [bitesizebio.com]
- 3. sfasu.edu [sfasu.edu]
- 4. sites.rowan.edu [sites.rowan.edu]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. cdhfinechemical.com [cdhfinechemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
